Sos1-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26F3N3O4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1 |
InChI Key |
AXFAPMWBBDBMMZ-HIFRSBDPSA-N |
Isomeric SMILES |
CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of SOS1 Inhibitors in KRAS Mutant Cells, Featuring Sos1-IN-8
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific inhibitor Sos1-IN-8 is limited. This guide provides a comprehensive overview of the mechanism of action of Son of sevenless homolog 1 (SOS1) inhibitors in the context of KRAS-mutant cancers, using data for this compound where available and supplementing with information from well-characterized SOS1 inhibitors such as BI-3406 and BAY-293 to illustrate key concepts and experimental methodologies.
Executive Summary
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] Guanine nucleotide exchange factors (GEFs) are critical for the activation of KRAS. SOS1 is a key GEF for KRAS, promoting the exchange of GDP for GTP.[2][3] In KRAS-mutant cancers, inhibiting SOS1 has emerged as a promising therapeutic strategy to reduce the levels of active KRAS-GTP and thereby attenuate downstream oncogenic signaling.[4] this compound is a potent inhibitor of the SOS1-KRAS interaction.[5] This technical guide delineates the mechanism of action of SOS1 inhibitors, with a focus on their application in KRAS-mutant cells, and provides relevant experimental protocols and data for compounds in this class.
The Role of SOS1 in KRAS Signaling
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that drives cell proliferation.[6] SOS1 activates KRAS by binding to it and facilitating the release of GDP, allowing GTP to bind in its place.[3] This activation is a crucial step in propagating signals from upstream receptor tyrosine kinases (RTKs) to the MAPK pathway.[6] In cancer cells with KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to an accumulation of the active, GTP-bound form.[4] However, these mutant KRAS proteins still undergo nucleotide cycling, meaning they can revert to the inactive GDP-bound state and require reactivation by GEFs like SOS1.[4] Therefore, inhibiting the interaction between SOS1 and KRAS is a viable strategy to decrease the pool of active mutant KRAS.[7]
Mechanism of Action of this compound and Other SOS1 Inhibitors
This compound and other compounds in its class function by disrupting the protein-protein interaction between SOS1 and KRAS.[4][5] These small molecules bind to a pocket on the catalytic domain of SOS1, preventing it from engaging with KRAS.[2] This non-competitive inhibition effectively blocks the SOS1-mediated nucleotide exchange on both wild-type and mutant KRAS.[2][4] The consequence is a reduction in the levels of active, GTP-bound KRAS, leading to the downregulation of downstream signaling pathways, most notably the MAPK pathway, and subsequent inhibition of cancer cell proliferation.[4][7]
Signaling Pathway Diagram
Quantitative Data for this compound
The following table summarizes the available in vitro potency data for this compound.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | SOS1-KRAS(G12D) | Protein-Protein Interaction Assay | 11.6 | [5] |
| This compound | SOS1-KRAS(G12V) | Protein-Protein Interaction Assay | 40.7 | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize SOS1 inhibitors are provided below. These are generalized protocols based on published literature for well-characterized SOS1 inhibitors.
SOS1-KRAS Interaction Assay (Biochemical)
This assay measures the ability of a compound to disrupt the interaction between SOS1 and KRAS in a purified system.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar proximity-based assay is commonly used. Recombinant, tagged SOS1 and KRAS proteins are incubated together, and the signal generated is proportional to their interaction. An inhibitor will reduce the signal.
Methodology:
-
Protein Preparation: Express and purify recombinant human SOS1 (catalytic domain) and KRAS (e.g., G12D or G12V mutant) proteins with appropriate tags (e.g., His-tag, GST-tag, or biotinylation).
-
Assay Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Protein Incubation: Add a fixed concentration of tagged SOS1 and KRAS proteins to the wells.
-
Detection: Add detection reagents (e.g., fluorescently labeled antibodies or streptavidin) that bind to the protein tags.
-
Signal Measurement: After incubation, read the plate on a suitable plate reader to measure the FRET signal.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay
This assay determines the effect of a SOS1 inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway, in cancer cell lines.
Principle: An in-cell Western or ELISA-based method is used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK in cells treated with the inhibitor.
Methodology:
-
Cell Culture: Plate KRAS-mutant cancer cells (e.g., NCI-H358 with KRAS G12C, or MIA PaCa-2 with KRAS G12C) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Immunodetection:
-
For In-Cell Western : Fix and permeabilize the cells in the plate. Incubate with primary antibodies against pERK and a loading control (e.g., total ERK or actin), followed by fluorescently labeled secondary antibodies.
-
For ELISA : Transfer cell lysates to an ELISA plate pre-coated with a capture antibody for pERK or total ERK. Add a detection antibody and substrate to generate a colorimetric or fluorescent signal.
-
-
Signal Quantification: Read the plate using an appropriate imaging system or plate reader.
-
Data Analysis: Normalize the pERK signal to the total ERK or loading control signal. Calculate the percent inhibition of pERK phosphorylation and determine the IC50 value.[4]
Cell Proliferation/Viability Assay
This assay measures the antiproliferative effect of the SOS1 inhibitor on cancer cells.
Principle: A reagent that measures metabolic activity or cell number is used to assess cell viability after several days of inhibitor treatment.
Methodology:
-
Cell Seeding: Seed KRAS-mutant cancer cells in 96-well plates at a low density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the SOS1 inhibitor.
-
Incubation: Incubate the cells for an extended period (e.g., 3-5 days) to allow for multiple cell divisions.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), resazurin (metabolic activity), or use a method like crystal violet staining (cell number).
-
Signal Reading: Measure the luminescent, fluorescent, or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]
Conclusion
Inhibitors of the SOS1-KRAS interaction, such as this compound, represent a targeted therapeutic strategy for cancers driven by KRAS mutations. By preventing the activation of KRAS, these compounds effectively suppress the downstream MAPK signaling pathway, leading to reduced cell proliferation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of SOS1 inhibitors. Further research into compounds like this compound will be crucial for advancing this therapeutic approach for patients with KRAS-mutant cancers.
References
- 1. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 2. researchgate.net [researchgate.net]
- 3. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sos1-IN-8: A Technical Guide to a Novel Son of Sevenless 1 (SOS1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1] It functions as a molecular switch for the RAS family of small GTPases, catalyzing the exchange of GDP for GTP, which transitions RAS proteins from their inactive to their active state.[1] This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[2][3][4][5]
Given that mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to hyperactivation of the MAPK pathway, targeting this cascade is a primary focus of cancer drug development.[3][4] Instead of targeting the often-difficult-to-drug RAS proteins directly, inhibiting the upstream activator SOS1 presents a compelling therapeutic strategy.[1] Sos1-IN-8 is a potent, novel small-molecule inhibitor of SOS1, designed to disrupt its interaction with RAS and thereby suppress oncogenic signaling. This document provides a comprehensive technical overview of this compound, its mechanism of action, comparative biochemical data, and the experimental methodologies used for its characterization.
Mechanism of Action of SOS1 Inhibition
SOS1 inhibitors, including this compound, function by directly binding to the SOS1 protein. This binding event physically obstructs the interaction between SOS1 and RAS.[1] By preventing the formation of the SOS1-RAS complex, the inhibitor effectively halts the SOS1-mediated nucleotide exchange process.[6] Consequently, RAS remains locked in its inactive, GDP-bound state. This blockade at a key upstream node prevents the activation of the entire downstream RAS-RAF-MEK-ERK signaling cascade, leading to the inhibition of cancer cell proliferation and survival.[1][2]
Quantitative and Comparative Data
This compound has demonstrated potent inhibitory activity in biochemical assays. Its efficacy is comparable to other well-characterized SOS1 inhibitors, positioning it as a valuable tool for research and potential therapeutic development.
Table 1: Biochemical Activity of this compound
| Target Interaction | IC50 (nM) | Reference |
|---|---|---|
| SOS1 - KRAS G12D | 11.6 | [7][8] |
| SOS1 - KRAS G12V | 40.7 | [7][8] |
(Data sourced from patent WO2022017339A1, compound 2)[7][8]
Table 2: Comparative Biochemical Activity of Selected SOS1 Inhibitors
| Compound | Target/Assay | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | SOS1-KRAS G12D Interaction | 11.6 | [7][8] |
| BAY-293 | KRAS-SOS1 Interaction | 21 | [9][10][11][12] |
| BI-3406 | SOS1 Interaction | 4 | [13] |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [7][8] |
| Sos1-IN-2 | SOS1 Inhibition | 5 | [7] |
| Sos1-IN-21 | SOS1 Inhibition | 15 |[7][8] |
Key Experimental Methodologies
The characterization of SOS1 inhibitors like this compound involves a tiered approach, progressing from biochemical validation of target engagement to cellular assays measuring pathway modulation and finally to in vivo models assessing anti-tumor efficacy.
Biochemical SOS1-KRAS Interaction Assay
This assay directly measures the ability of a compound to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[14][15] It utilizes two antibodies, one against a tag on the SOS1 protein (e.g., GST) and another against a tag on the KRAS protein (e.g., His), labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively. When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, generating a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant tagged SOS1 and KRAS proteins are incubated together in a microplate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Tagged-specific antibodies conjugated to the HTRF donor and acceptor are added.
-
After an incubation period, the plate is read on an HTRF-compatible reader.
-
The signal is converted to percent inhibition, and an IC50 value is calculated from the dose-response curve.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay determines if the inhibitor can block the downstream signaling cascade within a cellular context.
-
Principle: The phosphorylation of ERK is a key downstream marker of RAS/MAPK pathway activation. Western blotting or ELISA can be used to quantify the levels of phosphorylated ERK (pERK) relative to total ERK in cells treated with the inhibitor.[14]
-
General Protocol (Western Blot):
-
Cancer cells with a known RAS mutation are seeded and cultured.
-
Cells are treated with the SOS1 inhibitor at various concentrations for a defined period (e.g., 1-24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK and total ERK, followed by secondary antibodies.
-
Bands are visualized, and densitometry is used to quantify the pERK/total ERK ratio, which indicates the level of pathway inhibition.
-
Cell Proliferation Assay
This assay measures the functional consequence of pathway inhibition, which is typically a reduction in cancer cell growth.
-
Principle: Assays like CellTiter-Glo measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
General Protocol:
-
Cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the SOS1 inhibitor.
-
After an incubation period (e.g., 72 hours), the CellTiter-Glo reagent is added to the wells.
-
The resulting luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
Data is used to generate a dose-response curve and calculate a GI50 or IC50 value for anti-proliferative activity.
-
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living system.[16][17][18]
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the SOS1 inhibitor or a vehicle control, and tumor growth is monitored over time.
-
General Protocol:
-
A suspension of a human cancer cell line (e.g., MIA PaCa-2) is injected into the flank of immunodeficient mice.[19]
-
Tumors are allowed to grow to a specified size.
-
Mice are randomized into treatment groups (vehicle control vs. inhibitor).
-
The drug is administered (e.g., oral gavage) on a defined schedule (e.g., daily or twice daily).[19]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.[19]
-
Therapeutic Potential and Future Directions
The primary therapeutic rationale for SOS1 inhibitors is the treatment of KRAS-driven cancers.[20][21] While potent as single agents, the true potential of SOS1 inhibitors may lie in combination therapies.[20][21]
-
Synergy with Direct KRAS Inhibitors: Covalent KRAS G12C inhibitors like adagrasib (MRTX849) require RAS to be in the inactive, GDP-bound state to bind effectively.[22][23] By blocking SOS1, inhibitors like this compound increase the population of GDP-bound KRAS, thereby enhancing the potency and efficacy of direct KRAS G12C inhibitors.[24]
-
Overcoming Resistance: SOS1 inhibition can also delay or overcome resistance to targeted therapies by preventing the reactivation of the MAPK pathway, a common resistance mechanism.[24][25]
Conclusion
This compound is a potent inhibitor of the SOS1-RAS interaction, demonstrating low nanomolar efficacy in biochemical assays. As a key upstream regulator of the oncogenic RAS/MAPK pathway, SOS1 is a high-value target for cancer therapy. The data on this compound, placed in the context of other SOS1 inhibitors, highlights its potential as a powerful chemical probe for further investigating RAS biology and as a candidate for preclinical development. The strategic application of SOS1 inhibitors, particularly in combination with direct KRAS inhibitors, represents a promising and rational approach to treating a wide range of RAS-mutant cancers.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 3. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. apexbt.com [apexbt.com]
- 12. BAY 293 | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]
- 13. Pardon Our Interruption [opnme.com]
- 14. pnas.org [pnas.org]
- 15. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 16. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. selleckchem.com [selleckchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of Sos1-IN-8
Executive Summary
This document provides a comprehensive technical overview of Sos1-IN-8, a potent small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins, making it a high-value target for therapeutic intervention in RAS-driven cancers. This compound was identified as compound 2 in patent WO2022017339A1. This guide details the discovery, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: SOS1 as a Therapeutic Target
The RAS family of small GTPases (KRAS, HRAS, NRAS) act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations that lock RAS proteins in a constitutively active, GTP-bound state are found in approximately 20-30% of all human cancers, making them one of the most prominent oncogenic drivers.[1]
SOS1 is a ubiquitously expressed GEF that facilitates the exchange of GDP for GTP on RAS proteins, thereby switching them to their active state.[2][3] This activation is a crucial step downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs recruit the GRB2-SOS1 complex to the plasma membrane, where SOS1 engages with and activates RAS.[4][5] Given the immense challenge of directly targeting mutated RAS proteins, inhibiting upstream activators like SOS1 has emerged as a compelling therapeutic strategy to treat RAS-driven malignancies.[6] this compound is a potent inhibitor designed to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS.
Discovery of this compound
This compound was disclosed as "compound 2" in the international patent application WO2022017339A1. While the specific screening cascade is proprietary, the discovery of such inhibitors typically involves high-throughput screening (HTS) of compound libraries to identify molecules that disrupt the SOS1-KRAS interaction. Initial hits from the HTS are then optimized through structure-activity relationship (SAR) studies, guided by co-crystal structures and computational modeling, to enhance potency, selectivity, and drug-like properties. This iterative process of chemical synthesis and biological testing leads to the identification of lead compounds like this compound.
Chemical Synthesis of this compound
Detailed synthetic schemes are proprietary information contained within patent filings. The following represents a generalized synthetic workflow for quinazoline-based SOS1 inhibitors, the class to which this compound belongs. The precise reagents and conditions for this compound (Compound 2) are detailed in patent WO2022017339A1.
A common route for synthesizing the quinazoline core involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source, followed by functionalization. Subsequent steps typically involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to install key substituents and amide bond formations to append side chains. The final compound is then purified using chromatographic techniques like HPLC.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the SOS1-KRAS protein-protein interaction. It binds to a well-defined pocket on the catalytic domain of SOS1, sterically hindering the binding of RAS-GDP.[2] By preventing the formation of the SOS1-RAS complex, the inhibitor blocks the SOS1-mediated exchange of GDP for GTP, thus keeping RAS in its inactive state. This leads to the suppression of downstream signaling through the MAPK/ERK pathway (RAF-MEK-ERK) and other RAS effector pathways, ultimately inhibiting the proliferation of cancer cells dependent on this signaling axis.
dot
Figure 1: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.
Quantitative Biological Data
The biological activity of this compound was characterized using a variety of biochemical and cellular assays. The data below is sourced from patent WO2022017339A1.
| Assay Type | Target / Cell Line | Parameter | Value |
| Biochemical Assay | SOS1 - KRAS G12D Interaction | IC₅₀ | 11.6 nM |
| SOS1 - KRAS G12V Interaction | IC₅₀ | 40.7 nM | |
| Cellular Assay | Data not publicly available | pERK Inhibition IC₅₀ | N/A |
| Data not publicly available | Cell Proliferation IC₅₀ | N/A |
Experimental Protocols
The following sections describe the methodologies for the key experiments used to characterize this compound.
Biochemical SOS1-KRAS Interaction Assay (HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between the catalytic domain of SOS1 and a specific KRAS mutant protein.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant, tagged SOS1 and KRAS proteins are used. One protein (e.g., SOS1) is linked to a terbium cryptate donor fluorophore, and the other (e.g., KRAS) is linked to an acceptor fluorophore (e.g., d2). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Dispense test compounds (like this compound) at various concentrations into a low-volume 384-well assay plate.
-
Add recombinant His-tagged SOS1 (catalytic domain) and GST-tagged KRAS (G12D or G12V mutant), pre-loaded with GDP.
-
Add the detection reagents: Anti-His antibody conjugated to Terbium (donor) and Anti-GST antibody conjugated to d2 (acceptor).
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor/Donor) and plot the results against compound concentration to determine the IC₅₀ value.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the effect of the inhibitor on the downstream MAPK signaling pathway within cancer cells.
-
Principle: The phosphorylation of ERK (pERK) is a key marker of MAPK pathway activation. Western blotting uses antibodies to detect the levels of total ERK and phosphorylated ERK in cell lysates. A potent SOS1 inhibitor will decrease the ratio of pERK to total ERK.
-
Protocol:
-
Seed a KRAS-mutant cancer cell line (e.g., MIA PaCa-2 for KRAS G12C, or H358 for KRAS G12C) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce baseline pathway activation.
-
Treat the cells with a dilution series of this compound for a defined period (e.g., 2-4 hours).
-
Stimulate the cells with a growth factor like EGF (Epidermal Growth Factor) for 5-10 minutes to induce a robust signaling cascade (or measure inhibition of basal pERK).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pERK1/2 and total ERK1/2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the pERK/total ERK ratio and calculate the IC₅₀ for pERK inhibition.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the compound on the viability and proliferation of cancer cells over time.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[7] The amount of luminescence generated by the luciferase reaction is directly proportional to the number of living cells in culture.
-
Protocol:
-
Seed cancer cells into an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plates for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to controls and plot the results to calculate the IC₅₀ for cell proliferation.
-
dot
Figure 2: A generalized workflow for the discovery and validation of a SOS1 inhibitor like this compound.
Conclusion and Future Perspectives
This compound is a potent, preclinical inhibitor of the SOS1-KRAS interaction. The data available from patent literature demonstrates its ability to disrupt this key oncogenic interaction at the biochemical level with nanomolar potency. Such compounds serve as valuable tools for further investigating RAS biology and represent a promising therapeutic strategy for a wide range of KRAS-mutant cancers. Future development would focus on comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic characterization, and safety toxicology to assess its potential as a clinical candidate, both as a monotherapy and in combination with other targeted agents like MEK inhibitors.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrifluquinazon [sitem.herts.ac.uk]
- 7. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Sos1-IN-8 for the Interrogation of KRAS G12D Nucleotide Exchange
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Sos1-IN-8, a potent inhibitor of the Son of Sevenless 1 (SOS1) protein. It is designed to guide researchers in utilizing this small molecule to study and inhibit the nucleotide exchange on KRAS G12D, one of the most prevalent and challenging oncogenic mutations. This guide covers the mechanism of action, quantitative data, and detailed experimental protocols.
Introduction: Targeting the KRAS G12D-SOS1 Axis
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling.[1][2] Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, driving unchecked cell proliferation and survival, which is a hallmark of many cancers.[3][4] The KRAS G12D mutation is among the most common drivers in devastating cancers like pancreatic, lung, and colorectal adenocarcinoma.
The activation of KRAS is facilitated by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being a primary and ubiquitously expressed activator.[2][5][6] SOS1 promotes the exchange of GDP for GTP on KRAS, thereby switching it to its active state.[2][5] This pivotal role makes the KRAS-SOS1 interaction a critical therapeutic target. Inhibiting this interaction prevents the reloading of oncogenic KRAS with GTP, reducing its downstream signaling output.[3][4]
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between SOS1 and KRAS. This guide focuses on its application in studying and inhibiting the nucleotide exchange activity on the KRAS G12D mutant.
Mechanism of Action of this compound
SOS1 inhibitors function by binding to the SOS1 protein, which conformationally prevents its interaction with RAS proteins.[5] This blockade halts the conversion of the inactive GDP-bound RAS to its active GTP-bound form, thereby disrupting the downstream signaling cascades, most notably the MAPK/ERK pathway, that promote cancer cell growth.[4][5] By preventing the formation of the KRAS-SOS1 complex, inhibitors like this compound effectively reduce the population of active, GTP-bound KRAS G12D.[3]
Quantitative Data: Potency of this compound
This compound has been characterized as a potent inhibitor of SOS1-mediated nucleotide exchange on KRAS mutants. The following table summarizes the key inhibitory concentration (IC50) values.
| Target Interaction | Inhibitor | IC50 Value | Reference |
| SOS1 - KRAS G12D | This compound | 11.6 nM | [7] |
| SOS1 - KRAS G12V | This compound | 40.7 nM | [7] |
Experimental Protocol: KRAS G12D Nucleotide Exchange Assay
This section provides a detailed methodology for an in vitro assay to measure the inhibitory effect of this compound on SOS1-catalyzed nucleotide exchange on KRAS G12D. The protocol is based on established fluorescence-based nucleotide exchange assays.[8][9]
4.1. Assay Principle
The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY™-GDP) for unlabeled GTP on the KRAS G12D protein. This exchange is catalyzed by the GEF activity of SOS1. When BODIPY-GDP is bound to KRAS, its fluorescence is high. Upon displacement by GTP, the free BODIPY-GDP exhibits significantly lower fluorescence. A successful inhibitor like this compound will block the SOS1-KRAS interaction, preventing the displacement of BODIPY-GDP and thus maintaining a high fluorescence signal.
4.2. Materials and Reagents
-
Proteins:
-
Recombinant human KRAS G12D, pre-loaded with BODIPY-FL-GDP (Thermo Fisher Scientific or equivalent)
-
Recombinant human SOS1 (catalytic domain, e.g., amino acids 564-1049)[10]
-
-
Small Molecules:
-
This compound (MedChemExpress HY-144207 or equivalent), prepared as a 10 mM stock in DMSO
-
Guanosine-5'-triphosphate (GTP), lithium salt solution (Sigma-Aldrich or equivalent)
-
-
Buffers and Plates:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Low-volume, black, 384-well microplates (Corning or equivalent)
-
-
Equipment:
-
Microplate reader capable of measuring fluorescence (e.g., Excitation/Emission ~485/520 nm for BODIPY-FL)
-
4.3. Detailed Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).
-
Dilute these DMSO stock solutions into Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.[11]
-
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells of the 384-well plate.
-
Add 5 µL of KRAS G12D pre-loaded with BODIPY-GDP (e.g., final concentration of 100 nM) to each well.
-
Add 5 µL of SOS1 catalytic domain (e.g., final concentration of 20 nM) to all wells except the "no exchange" control wells. Add 5 µL of Assay Buffer to these control wells instead.
-
Gently mix the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to SOS1.
-
-
Initiation of Nucleotide Exchange:
-
Prepare a solution of GTP in Assay Buffer.
-
Initiate the exchange reaction by adding 5 µL of the GTP solution to all wells (e.g., final concentration of 100 µM).
-
Immediately transfer the plate to a microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation/Emission ~485/520 nm) every 60 seconds for 30-60 minutes at room temperature.
-
4.4. Data Analysis
-
Calculate Percent Inhibition:
-
Determine the initial rate of fluorescence decrease for each well.
-
The "High Control" (0% inhibition) is the rate from the vehicle (DMSO) treated wells.
-
The "Low Control" (100% inhibition) can be represented by wells with no SOS1 added.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = 100 * (Rate_High_Control - Rate_Sample) / (Rate_High_Control - Rate_Low_Control)
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.
-
Conclusion
This compound is a valuable chemical probe for investigating the crucial role of the SOS1 GEF in activating oncogenic KRAS G12D. Its high potency and specific mechanism of action allow for the precise dissection of the KRAS activation pathway. The methodologies outlined in this guide provide a robust framework for researchers to quantify the inhibitory effects of this compound and similar molecules, aiding in the fundamental understanding of KRAS-driven cancers and the development of novel therapeutic strategies. The disruption of the SOS1-KRAS axis represents a promising approach to combat tumors that have historically been considered "undruggable."[4]
References
- 1. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Investigating Sos1-IN-8: A Technical Guide to its Effects on Downstream ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of Sevenless 1 (Sos1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, key regulators of cell proliferation and survival. Hyperactivation of the RAS/MAPK pathway, often driven by mutations in RAS or upstream components, is a hallmark of many cancers. Sos1 inhibitors represent a promising therapeutic strategy by preventing the conversion of inactive GDP-bound RAS to its active GTP-bound form, thereby attenuating downstream signaling. This technical guide provides an in-depth analysis of the effects of Sos1 inhibitors, with a focus on Sos1-IN-8, on the downstream phosphorylation of Extracellular Signal-Regulated Kinase (ERK). We present a summary of quantitative data, detailed experimental protocols for assessing ERK phosphorylation, and visualizations of the signaling pathway and experimental workflows.
Introduction to Sos1 and the RAS/MAPK Pathway
Sos1 is a ubiquitously expressed GEF that is essential for coupling signals from receptor tyrosine kinases (RTKs) to the activation of RAS.[1] Under normal physiological conditions, Sos1 is recruited to the plasma membrane upon RTK activation, where it facilitates the exchange of GDP for GTP on RAS proteins.[1] This activation initiates a downstream signaling cascade known as the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes RAF, MEK, and ERK.[1] Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival. In many cancers, mutations in RAS or other pathway components lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1]
Sos1 inhibitors are small molecules designed to disrupt the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the downstream MAPK/ERK pathway.[1] This approach offers a therapeutic advantage by targeting an upstream node in the signaling cascade.
Mechanism of Action of Sos1 Inhibitors
Sos1 inhibitors function by binding to the Sos1 protein and altering its conformation, which in turn prevents its interaction with RAS.[1] This blockade effectively halts the GDP-to-GTP exchange on RAS, leading to a decrease in the pool of active, GTP-bound RAS. Consequently, the downstream signaling cascade is suppressed, resulting in reduced phosphorylation of MEK and ERK.[2]
dot
Caption: Mechanism of this compound action.
Quantitative Effects of Sos1 Inhibitors on ERK Phosphorylation
Several studies have quantified the inhibitory effects of Sos1 inhibitors on ERK phosphorylation in various cancer cell lines. The data consistently demonstrate a concentration-dependent reduction in pERK levels upon treatment with these compounds.
| Inhibitor | Cell Line | Assay Type | IC50 (pERK) | Reference |
| Sos1-IN-18 | H358 | Western Blot | 31 nM | [3] |
| Compound 22 | Calu-1 | Western Blot | ~100-200 nM | [2] |
| Compound 23 | Calu-1 | Western Blot | ~50-100 nM | [2] |
| BI-3406 | MIA PaCa-2 | Multiplexed Immunoassay | Not stated | [4] |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
In KRAS mutant cell lines, Sos1 inhibition often leads to a significant but incomplete reduction in pERK levels, typically around 50%.[2] This suggests that in these cells, other mechanisms may contribute to maintaining a basal level of ERK activity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., H358, Calu-1, MIA PaCa-2) in 6-well or 12-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional): For studies investigating growth factor-stimulated ERK phosphorylation, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Time Course and Dose Response: Treat the cells with a range of this compound concentrations for various time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for ERK inhibition.
-
Growth Factor Stimulation (Optional): Following inhibitor pre-treatment, stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 5-15 minutes) to induce robust ERK phosphorylation.
Western Blotting for pERK and Total ERK
Western blotting is a standard technique to quantify the levels of specific proteins in a cell lysate.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[5]
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK using image analysis software. The p-ERK signal should be normalized to the total ERK signal for each sample.[5]
dot
Caption: Western blot workflow for pERK analysis.
Signaling Pathway Visualization
The RAS/MAPK signaling cascade is a well-characterized pathway. Sos1 acts as a critical upstream activator of this cascade.
dot
Caption: The RAS/MAPK signaling pathway and the point of inhibition by this compound.
Conclusion
Sos1 inhibitors, such as this compound, represent a targeted approach to downregulate the hyperactive RAS/MAPK signaling pathway in cancer. The data clearly indicate that these inhibitors effectively reduce the phosphorylation of downstream ERK in a dose-dependent manner. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular effects of Sos1 inhibitors and to further elucidate their therapeutic potential. The provided visualizations offer a clear understanding of the underlying molecular mechanisms and experimental procedures. As research in this area continues, a deeper understanding of the nuances of Sos1 inhibition in different genetic contexts will be crucial for the successful clinical development of this promising class of anti-cancer agents.
References
The Structural Basis for Sos1-IN-8 Inhibition of SOS1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK pathway, which are crucial for cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of many human cancers.[3] Consequently, inhibiting the interaction between SOS1 and RAS has emerged as a promising therapeutic strategy for treating KRAS-driven malignancies.[4][5] Sos1-IN-8 is a potent inhibitor of this interaction. This technical guide provides an in-depth overview of the structural basis of this compound's inhibitory mechanism, supported by quantitative data and detailed experimental protocols.
SOS1 Signaling Pathway
The SOS1-mediated activation of RAS is a key signaling node. Upon stimulation of receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it engages with RAS. SOS1 facilitates the release of GDP from RAS, allowing the more abundant GTP to bind, leading to RAS activation and downstream signaling.
Caption: SOS1 Signaling Pathway and the Point of Inhibition by this compound.
Quantitative Data for this compound
This compound demonstrates potent inhibition of the SOS1-mediated nucleotide exchange on mutant KRAS. The following table summarizes the available quantitative data for this inhibitor.
| Inhibitor | Target | Assay Condition | IC50 (nM) | Reference |
| This compound | SOS1-KRAS G12D Interaction | Biochemical Assay | 11.6 | WO2022017339A1 |
| This compound | SOS1-KRAS G12V Interaction | Biochemical Assay | 40.7 | WO2022017339A1 |
Structural Basis of Inhibition
While a co-crystal structure of this compound with SOS1 is not publicly available, structural studies of other potent SOS1 inhibitors, such as BAY-293 and BI-3406, provide a framework for understanding its mechanism.[6][7] These inhibitors bind to a hydrophobic pocket on the catalytic domain of SOS1.[8] This binding event sterically hinders the interaction between SOS1 and RAS, thereby preventing the nucleotide exchange and keeping RAS in its inactive, GDP-bound state.[9][10] It is highly probable that this compound shares a similar binding mode, occupying this key pocket on SOS1 to disrupt the protein-protein interaction with RAS.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of SOS1 inhibitors. These protocols are based on established methods for similar compounds and can be adapted for the study of this compound.
X-ray Crystallography
Determining the co-crystal structure of an inhibitor bound to its target provides atomic-level insight into the binding mode.
Experimental Workflow:
Caption: Workflow for X-ray Crystallography of a SOS1-Inhibitor Complex.
Methodology:
-
Protein Expression and Purification: The catalytic domain of human SOS1 (e.g., residues 564-1049) is expressed in a suitable expression system, such as E. coli or insect cells. The protein is then purified to homogeneity using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography.
-
Complex Formation: The purified SOS1 protein is incubated with a molar excess of this compound to ensure complete binding.
-
Crystallization: The SOS1-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens. Promising crystallization conditions are then optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known SOS1 structure as a search model, followed by iterative rounds of model building and refinement.
Biophysical Binding Assays
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinity and thermodynamics of the inhibitor-protein interaction.
Logical Relationship of Biophysical Assays:
Caption: Relationship between SPR and ITC in Characterizing Inhibitor Binding.
Surface Plasmon Resonance (SPR) Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified SOS1 protein is immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of this compound are injected over the chip surface, and the association and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Methodology:
-
Sample Preparation: Purified SOS1 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).
Cellular Assays
To assess the functional consequence of SOS1 inhibition in a cellular context, the phosphorylation status of downstream effectors like ERK can be measured.
Experimental Workflow:
References
- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and structural optimization of novel SOS1 inhibitors in KRAS-driven cancers - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 3. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The Role of Sos1-IN-8 in Preventing GDP/GTP Exchange in KRAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Son of sevenless homolog 1 (Sos1) protein is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS, a central node in cellular signaling pathways frequently mutated in human cancers.[1][2][3] Sos1 promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on KRAS, switching it to its active, signal-transducing state.[2][4] Consequently, inhibiting the Sos1-KRAS interaction presents a compelling therapeutic strategy for cancers driven by aberrant KRAS signaling.[1][5][6] This technical guide details the mechanism of action of Sos1-IN-8, a representative potent and selective small-molecule inhibitor of the Sos1-KRAS interaction. Through the disruption of this protein-protein interface, this compound effectively prevents the reloading of KRAS with GTP, leading to the suppression of downstream oncogenic signaling.[1] This document provides a comprehensive overview of its mechanism, quantitative biochemical and cellular activity, and the key experimental protocols used for its characterization.
Introduction to KRAS and Sos1
KRAS is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] The activation of KRAS is tightly regulated by GEFs, with Sos1 being a key activator.[2][3][7] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), Sos1 engages with KRAS-GDP and facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind.[2][8] Active KRAS-GTP then interacts with and activates downstream effector proteins, including RAF kinases, which initiates the MAPK/ERK signaling cascade, as well as the PI3K/AKT pathway, driving cellular processes such as proliferation, survival, and differentiation.[2][6]
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[6][9] These mutations typically lock KRAS in a constitutively active GTP-bound state, leading to uncontrolled cell growth and tumor progression.[4] Given the challenges in directly targeting mutant KRAS, inhibiting its upstream activator, Sos1, has emerged as a promising therapeutic strategy.[1][5]
Mechanism of Action of this compound
This compound represents a class of small-molecule inhibitors that directly bind to Sos1, preventing its interaction with KRAS.[1][4] Crystallographic and biophysical studies of similar inhibitors, such as BAY-293 and BI-3406, have revealed that these compounds bind to a hydrophobic pocket on the catalytic domain of Sos1.[1][6] This binding event sterically hinders the formation of the Sos1-KRAS complex, thereby inhibiting the Sos1-mediated nucleotide exchange on KRAS.[1] By preventing the conversion of KRAS-GDP to KRAS-GTP, this compound effectively reduces the pool of active KRAS, leading to the downregulation of downstream signaling pathways like the RAF-MEK-ERK cascade.[1][4][9]
Signaling Pathway Diagram
Quantitative Data
The efficacy of Sos1 inhibitors is quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for representative Sos1 inhibitors, which are analogous to this compound.
Table 1: Biochemical Activity of Sos1 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| BAY-293 | KRAS-Sos1 Interaction | Sos1 | 21 | 36 | [1] |
| BI-3406 | KRAS G12C/Sos1 PPI HTRF | Sos1 | 31 | - | [10] |
| BI-1701963 | (Analog of BI-3406) | Sos1 | - | - | [9] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein. The comparability of IC50 and Ki/Kd values from different sources should be considered with caution.[11][12][13]
Table 2: Cellular Activity of Sos1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| BAY-293 | K-562 | pERK Inhibition | Phospho-ERK levels | ~0.1 | [1] |
| BI-3406 | MIA PaCa-2 | Cell Growth | Proliferation | - | [6] |
Experimental Protocols
The characterization of Sos1 inhibitors like this compound involves a suite of biochemical, biophysical, and cellular assays to determine their mechanism of action, potency, and selectivity.
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay
This assay is used to quantify the disruption of the KRAS-Sos1 interaction by an inhibitor.
Principle: Recombinant, tagged KRAS and Sos1 proteins are used. One protein is linked to a donor fluorophore (e.g., Terbium cryptate) and the other to an acceptor fluorophore (e.g., XL665) via specific antibodies against the tags. When the proteins interact, the fluorophores are in close proximity, allowing for Förster Resonance Energy Transfer (FRET), which generates a specific signal. An inhibitor that disrupts the interaction will lead to a decrease in the HTRF signal.[14][15]
Methodology:
-
Dispense the inhibitor compound at various concentrations into a low-volume 384-well plate.
-
Add a pre-mixed solution of GTP and Tag1-KRAS protein.
-
Add the Tag2-Sos1 protein.
-
Add the HTRF detection reagents: anti-Tag2 antibody labeled with Terbium cryptate and anti-Tag1 antibody labeled with XL665.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.[10][14][15]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction between a small molecule and a protein.
Principle: A solution of the inhibitor is titrated into a solution containing the target protein (Sos1). The heat released or absorbed upon binding is measured.
Methodology:
-
Prepare solutions of the Sos1 catalytic domain and the inhibitor in the same buffer.
-
Load the Sos1 solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the Sos1 solution.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters, including the Kd.[1]
Nucleotide Exchange Assay
This assay measures the rate of GDP release from KRAS, which is accelerated by Sos1. Inhibitors of the KRAS-Sos1 interaction will reduce this rate.
Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The fluorescence of this analog changes upon its release from KRAS. The rate of fluorescence change is monitored over time.
Methodology:
-
Prepare KRAS loaded with BODIPY-GDP.
-
In a multi-well plate, add the inhibitor at various concentrations.
-
Add the KRAS-BODIPY-GDP complex.
-
Initiate the exchange reaction by adding Sos1 and an excess of unlabeled GTP.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration and determine the IC50.[16]
Cellular Phospho-ERK (pERK) Assay
This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's activity in a cellular context.
Principle: Cells are treated with the inhibitor, and the levels of phosphorylated ERK (pERK) are quantified, typically by Western blotting or a multiplexed immunoassay.
Methodology:
-
Culture a suitable cancer cell line (e.g., K-562, MIA PaCa-2) to sub-confluency.
-
Treat the cells with the Sos1 inhibitor at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration of the lysates.
-
Analyze the levels of pERK and total ERK by Western blot using specific antibodies or by a quantitative immunoassay.
-
Normalize the pERK signal to the total ERK signal to determine the extent of pathway inhibition.[1][6]
Conclusion
This compound and similar potent Sos1 inhibitors represent a promising class of targeted therapeutics for KRAS-driven cancers. By directly binding to Sos1 and disrupting its interaction with KRAS, these compounds effectively inhibit the GDP/GTP exchange, leading to a reduction in active KRAS and the suppression of downstream oncogenic signaling. The in-depth understanding of their mechanism of action, supported by robust quantitative data from a suite of biochemical and cellular assays, provides a strong rationale for their continued development. The experimental protocols detailed herein are crucial for the discovery and characterization of novel Sos1 inhibitors, paving the way for new therapeutic strategies to combat KRAS-mutant cancers.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. revvity.com [revvity.com]
- 16. pnas.org [pnas.org]
Preliminary Efficacy of SOS1 Inhibitors in Preclinical Cancer Models: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro studies of Son of sevenless homolog 1 (SOS1) inhibitors in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SOS1-RAS interaction in oncology. Herein, we summarize key quantitative data, provide detailed experimental methodologies, and visualize the pertinent signaling pathways and workflows.
Introduction to SOS1 Inhibition
Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell proliferation, differentiation, and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS or upstream components, is a hallmark of many cancers.[2] SOS1 inhibitors represent a promising therapeutic strategy by preventing the interaction between SOS1 and RAS, thereby blocking the conversion of inactive GDP-bound RAS to its active GTP-bound form and inhibiting downstream oncogenic signaling.[1] This guide focuses on the preclinical data of representative SOS1 inhibitors, BI-3406 and BAY-293, which serve as surrogates for the investigational compound class exemplified by "Sos1-IN-8".
Quantitative Assessment of Anti-Proliferative Activity
The anti-proliferative effects of SOS1 inhibitors have been evaluated across a panel of human cancer cell lines, revealing potent activity, particularly in cancers harboring KRAS mutations. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Anti-Proliferative Activity (IC50) of BI-3406 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| DLD-1 | Colorectal Cancer | G13D | 36 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 24 |
Data compiled from 3D proliferation assays.[3]
Table 2: Anti-Proliferative Activity (IC50) of BAY-293 in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
| K-562 | Chronic Myelogenous Leukemia | Wild-Type | 1090 ± 170 |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 995 ± 400 |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 3480 ± 100 |
| Calu-1 | Non-Small Cell Lung Cancer | G12C | 3190 ± 50 |
| BxPC3 | Pancreatic Cancer | Wild-Type | 2070 ± 620 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2900 ± 760 |
| AsPC-1 | Pancreatic Cancer | G12D | 3160 ± 780 |
Data represents mean ± standard deviation from multiple experiments.[4][5][6]
Impact on Downstream Signaling
SOS1 inhibitors effectively suppress the RAS/MAPK signaling cascade. The inhibitory effect on the phosphorylation of ERK (pERK), a key downstream effector, is a critical measure of target engagement.
Table 3: Inhibition of pERK by BI-3406 and BAY-293
| Inhibitor | Cell Line | KRAS Mutation | Assay Conditions | IC50 (nM) |
| BI-3406 | DLD-1 | G13D | 2D assay, 1 hour | 24 |
| BAY-293 | K-562 | Wild-Type | 60 min incubation | 180 |
IC50 values were determined by Western blotting.[1][7]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Culture medium
-
Test compound (Sos1 inhibitor)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Treat the cells with various concentrations of the Sos1 inhibitor and a vehicle control.
-
Incubate for the desired exposure period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]
-
Incubate the plate at 37°C for 1 to 4 hours.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]
Western Blotting for pERK Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK, in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Sos1 inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions by isolating a protein and its binding partners from a cell lysate.[10]
Materials:
-
IP lysis buffer
-
Antibody specific to the target protein (e.g., anti-SOS1)
-
Control IgG antibody
-
Protein A/G-coupled agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells with IP lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with control IgG and beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the target-specific antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting to detect the presence of interacting partners.
Visualizing the Molecular Landscape
To better understand the mechanism of action of SOS1 inhibitors and the experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The preliminary data for SOS1 inhibitors, such as BI-3406 and BAY-293, demonstrate a clear anti-proliferative effect in various cancer cell lines, particularly those with KRAS mutations. The mechanism of action, through the inhibition of the SOS1-RAS interaction and subsequent downregulation of the MAPK pathway, is well-supported by the presented data. The detailed protocols and visual workflows provided in this guide are intended to support further research and development of this promising class of targeted cancer therapies.
References
- 1. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. anygenes.com [anygenes.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Use of Sos1-IN-8 in KRAS G12C Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] The development of specific KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant breakthrough in treating these malignancies.[2][4][5] These inhibitors function by covalently binding to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C, locking it in an "off" state.[4][5][6]
However, the clinical efficacy of KRAS G12C inhibitors (G12Ci) as monotherapy can be limited by both intrinsic and acquired resistance.[4][5][7] One of the key mechanisms of resistance is the reactivation of the RAS-MAPK signaling pathway through various feedback loops.[4][5] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP, thereby turning KRAS "on".[8][9] In KRAS G12C mutant cells, SOS1 activity contributes to the cycling of the mutant protein back to its active, GTP-bound state, thus reducing the available pool of inactive KRAS G12C for G12Ci to target.[4][5]
Sos1-IN-8 represents a class of potent and selective SOS1 inhibitors (e.g., BI-3406, MRTX0902) that disrupt the protein-protein interaction between SOS1 and KRAS.[2][3][4] By inhibiting SOS1, these compounds prevent the activation of both wild-type and mutant KRAS, leading to an accumulation of the inactive, GDP-bound form. This mechanism has a dual benefit in KRAS G12C-mutant cancers: it directly suppresses RAS signaling and, more importantly, it synergistically enhances the potency of KRAS G12C inhibitors by increasing the target pool of GDP-bound KRAS G12C.[4][5] This combination strategy leads to a more profound and durable suppression of the MAPK pathway, overcomes adaptive resistance, and delays the development of acquired resistance.[2][4][7]
These application notes provide detailed protocols for utilizing a SOS1 inhibitor, referred to here as this compound, in combination with a KRAS G12C inhibitor in relevant cancer cell lines.
Signaling Pathway
The diagram below illustrates the central role of SOS1 in the activation of KRAS and the synergistic mechanism of dual inhibition with this compound and a KRAS G12C inhibitor.
Caption: SOS1-KRAS signaling pathway and points of therapeutic intervention.
Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Lines: NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic), H1373 (NSCLC), H23 (NSCLC), SW837 (CRC). These lines are well-characterized for their KRAS G12C mutation and have been used in studies with SOS1 inhibitors.[2][3][4]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Protocol: Cell Viability and Synergy Analysis (2D Culture)
This protocol determines the anti-proliferative effect of this compound alone and in combination with a KRAS G12C inhibitor and quantifies synergy.
Materials:
-
KRAS G12C cell line (e.g., NCI-H358)
-
This compound (e.g., BI-3406)
-
KRAS G12C inhibitor (e.g., Adagrasib)
-
96-well cell culture plates
-
Complete culture medium
-
DMSO (for drug dilution)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 9x9 matrix of drug concentrations. Serially dilute this compound and the KRAS G12C inhibitor in culture medium. The final concentration ranges should span from ineffective to highly potent based on known IC50 values. Include vehicle (DMSO) controls.
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the single agents or the combination matrix to the respective wells.
-
Incubation: Incubate the plates for 3-7 days. A 7-day incubation is often used in colony formation-style viability assays.[1]
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes at room temperature.
-
Wash away excess stain with deionized water and allow the plates to dry completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle-treated control wells.
-
Calculate the percentage of cell growth inhibition for each condition.
-
Determine synergy using a suitable model, such as the Bliss Independence model or the Loewe Additivity model. Synergy is observed when the combination effect is greater than the expected additive effect of the individual drugs.[4]
-
Protocol: Western Blot for MAPK Pathway Modulation
This protocol assesses how this compound and G12Ci affect key proteins in the RAS-MAPK signaling cascade.
Materials:
-
6-well cell culture plates
-
KRAS G12C cell line
-
This compound and KRAS G12C inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-SOS1, anti-KRAS G12C, anti-Actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, G12Ci, or the combination at specified concentrations (e.g., IC50) for 6 and 24 hours.[2][3] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all samples to the loading control. A significant reduction in p-ERK levels in the combination treatment compared to single agents indicates strong pathway inhibition.[1][2]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the combination of this compound and a KRAS G12C inhibitor.
Caption: General experimental workflow for testing this compound combination therapy.
Quantitative Data Summary
The combination of a SOS1 inhibitor (SOS1i) with a KRAS G12C inhibitor (G12Ci) has consistently shown synergistic anti-proliferative effects across various KRAS G12C mutant cell lines.
| Cell Line | Cancer Type | Combination Agents | Key Finding | Reference |
| NCI-H358 | NSCLC | BI-3406 + Adagrasib/Sotorasib | Strong synergistic anti-proliferative effects in both 2D and 3D spheroid cultures. | [2][4] |
| MIA PaCa-2 | Pancreatic | BI-3406 (50 mg/kg) | In xenograft models, BI-3406 treatment led to a time-dependent reduction in pERK levels in tumors. | [8] |
| Multiple | NSCLC, CRC | Adagrasib + BI-3406 | Strongest synergistic effects observed in 6 out of 11 KRAS G12C cell lines tested. | [2] |
| NCI-H358 | NSCLC | SIAIS562055 (SOS1 degrader) + AMG510 | Combination showed enhanced cytotoxicity with a synergy CI value of 0.1. | [1] |
| H1373, H23 | NSCLC | BI-3406 + Adagrasib | Synergistically enhanced the potency of the G12Ci in 3D spheroid cultures. | [6] |
| H1792, H2030 | NSCLC | BI-3406 + Adagrasib | Synergy was not observed, which was correlated with a lower SOS1:SOS2 protein expression ratio, suggesting SOS2 can compensate for SOS1 inhibition in these lines. | [4][6] |
Table 1: Summary of Synergistic Effects of SOS1 and KRAS G12C Inhibition.
| Assay | Endpoint | Typical Result of Combination Therapy | Reference |
| Western Blot | p-ERK Levels | Stronger and more sustained reduction compared to either single agent. | [1][2] |
| RAS Activation | RAS-GTP Levels | Significant reduction, indicating decreased KRAS activity. | [2] |
| Gene Expression | MAPK Pathway Activity Score | More significant negative modulation compared to G12Ci alone. | [2][4] |
| Resistance Assay | Emergence of Resistant Colonies | Delayed onset and reduced number of resistant colonies. | [2][4][7] |
Table 2: Summary of Biomarker Modulation and Resistance Outcomes.
Conclusion
The use of this compound in combination with KRAS G12C inhibitors is a scientifically robust strategy to enhance therapeutic efficacy and combat resistance in KRAS G12C-driven cancers. The provided protocols offer a framework for researchers to investigate this promising combination therapy in a preclinical setting. Key to this approach is the synergistic mechanism that increases the pool of targetable, inactive KRAS G12C, leading to a more comprehensive shutdown of the oncogenic RAS-MAPK pathway. When planning experiments, careful consideration should be given to the specific cell line's genetic context, such as the expression levels of SOS1 and its homolog SOS2, which can influence the degree of synergy.[4][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Sos1-IN-8 Treatment for Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal regulators of cell proliferation and survival.[1] In many cancers, hyperactivation of the RAS/MAPK pathway, often due to KRAS mutations, leads to uncontrolled cell growth.[1] Targeting SOS1 presents a promising therapeutic strategy to inhibit this oncogenic signaling cascade.[1][2] Sos1-IN-8 is a potent inhibitor of SOS1, demonstrating significant activity against KRAS G12D and G12V variants. This document provides a detailed protocol for the treatment of patient-derived organoids (PDOs) with this compound, offering a framework for preclinical evaluation of this compound in a patient-relevant 3D culture model.
Patient-derived organoids are three-dimensional, self-organizing cultures of tumor cells isolated from patient tissue that closely recapitulate the characteristics of the original tumor. They have emerged as invaluable models for personalized medicine, enabling the assessment of drug sensitivity in a system that mirrors the patient's tumor heterogeneity.
Mechanism of Action: SOS1 Inhibition in the KRAS Signaling Pathway
This compound functions by disrupting the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on RAS proteins.[2] This action maintains KRAS in its inactive, GDP-bound state, consequently inhibiting the downstream activation of the RAF-MEK-ERK (MAPK) signaling cascade. By blocking this critical step in signal transduction, this compound can effectively suppress the proliferation of cancer cells dependent on KRAS signaling.
Caption: SOS1-KRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound. Researchers should aim to generate similar dose-response data in their patient-derived organoid models.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | SOS1-KRAS G12D Interaction | Biochemical Assay | 11.6 | WO2022017339A1 |
| This compound | SOS1-KRAS G12V Interaction | Biochemical Assay | 40.7 | WO2022017339A1 |
Experimental Protocols
This section outlines a general workflow for treating patient-derived organoids with this compound. Specific concentrations and incubation times should be optimized for each organoid line and experimental endpoint.
Caption: Workflow for this compound treatment and analysis in PDOs.
Materials and Reagents
-
Established patient-derived organoid (PDO) cultures
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium (specific to the tumor type)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell dissociation reagent (e.g., TrypLE)
-
Multi-well culture plates (e.g., 96-well or 384-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Reagents for Western blotting (lysis buffer, antibodies for pERK, total ERK, etc.)
Detailed Methodology
1. Patient-Derived Organoid Culture and Plating
-
Thaw and Expand PDOs: Thaw cryopreserved PDOs and expand them in the appropriate culture medium to generate a sufficient number of organoids for the experiment.
-
Organoid Dissociation: Gently aspirate the culture medium from the Matrigel domes. Add a cell dissociation reagent (e.g., 500 µL of TrypLE per well of a 24-well plate) and mechanically disrupt the domes by pipetting. Incubate at 37°C until the Matrigel is dissolved and organoids are dissociated into single cells or small clumps.
-
Cell Counting and Seeding: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in fresh medium and perform a cell count to determine viability. Resuspend the desired number of cells in cold Matrigel at a predetermined density.
-
Plating: Dispense small droplets (e.g., 20-50 µL) of the cell-Matrigel suspension into the center of the wells of a multi-well plate. Allow the domes to solidify at 37°C for 15-30 minutes before adding pre-warmed culture medium.
2. This compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations for the dose-response curve. It is advisable to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50.
-
Treatment: Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a predetermined duration (e.g., 72 to 96 hours). The incubation time should be optimized based on the growth rate of the organoids and the expected time to observe a therapeutic effect.
3. Endpoint Analysis
a. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
b. Western Blot for Pathway Modulation
-
Collect organoids from the Matrigel domes by dissolving the domes in a cell recovery solution.
-
Lyse the organoid pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of pERK to total ERK, which indicates the level of pathway inhibition.
Data Presentation and Interpretation
All quantitative data from the cell viability and biochemical assays should be presented in clearly structured tables and graphs. Dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) of this compound for each patient-derived organoid line. This will allow for a direct comparison of sensitivity across different patient samples. A decrease in the pERK/total ERK ratio with increasing concentrations of this compound would confirm the on-target effect of the compound.
By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound in a preclinical setting that closely mimics the patient's tumor, thereby advancing the development of targeted therapies for KRAS-driven cancers.
References
Application Notes and Protocols: Western Blot Analysis of pERK Levels Following Sos1-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, often driven by mutations in key pathway components like KRAS. Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating Ras proteins, including KRAS.[1][2][3][4] Inhibition of the Sos1-Ras interaction presents a promising therapeutic strategy to attenuate downstream signaling. Sos1-IN-8 is a small molecule inhibitor designed to disrupt this interaction, thereby preventing the loading of GTP onto Ras and subsequent activation of the ERK pathway.[1]
This document provides a detailed protocol for performing a Western blot to measure the levels of phosphorylated ERK (pERK), a key downstream effector in the pathway, following treatment of cells with this compound. Accurate and reproducible measurement of pERK is essential for evaluating the efficacy and mechanism of action of Sos1 inhibitors.
Signaling Pathway
The this compound inhibitor targets the interaction between Sos1 and Ras. By blocking this interaction, the inhibitor prevents the exchange of GDP for GTP on Ras, keeping it in an inactive state. This, in turn, prevents the downstream phosphorylation cascade involving Raf, MEK, and finally ERK.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sos-mediated cross activation of wild-type Ras by oncogenic Ras is essential for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-8 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the administration of Sos1 inhibitors, with a focus on the conceptual application of a compound designated as Sos1-IN-8, in mouse xenograft models. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal regulators of cell proliferation and survival.[1] In many cancers, the RAS/MAPK pathway is hyperactivated due to mutations, making SOS1 an attractive therapeutic target.[1] Sos1 inhibitors block the interaction between SOS1 and RAS, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling that promotes cancer cell growth.[1]
While specific in vivo data for this compound is not extensively available in the public domain, this document leverages published data from well-characterized Sos1 inhibitors, such as BI-3406 and MRTX0902, to provide a representative framework for preclinical evaluation. The protocols and data presented herein should be adapted and optimized for the specific properties of this compound.
Signaling Pathway
The SOS1 protein is a key upstream regulator of the RAS/MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the conversion of inactive GDP-bound RAS to its active GTP-bound form.[1] Active RAS then triggers a downstream phosphorylation cascade, including RAF, MEK, and ERK, which ultimately leads to the regulation of gene expression involved in cell proliferation, differentiation, and survival.[2] Sos1 inhibitors physically block the interaction between SOS1 and RAS, thus abrogating this signaling cascade.
Caption: SOS1 Signaling Pathway and Point of Inhibition.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of representative Sos1 inhibitors in various mouse xenograft models. This data can serve as a benchmark for evaluating the antitumor activity of this compound.
Table 1: Efficacy of BI-3406 in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MIA PaCa-2 | Pancreatic | G12C | BI-3406 (12 mg/kg) | Twice daily (BID) | Dose-dependent TGI | [2] |
| MIA PaCa-2 | Pancreatic | G12C | BI-3406 (50 mg/kg) | Twice daily (BID) | Prolonged, significant TGI (p<0.005) | [2] |
| SW620 | Colorectal | G12V | BI-3406 (50 mg/kg) | Twice daily (BID) | Significant TGI | [2][3] |
| LoVo | Colorectal | G13D | BI-3406 (50 mg/kg) | Twice daily (BID) | Significant TGI | [2][3] |
| A549 | NSCLC | G12S | BI-3406 (50 mg/kg) | Twice daily (BID) | Significant TGI | [2][3] |
| NCI-H2122 | NSCLC | G12C | BI-3406 (50 mg/kg) + Adagrasib (100 mg/kg) | BID + Once daily (QD) | Enhanced TGI vs. monotherapy | [4] |
| SW837 | Colorectal | G12C | BI-3406 (50 mg/kg) + Adagrasib (100 mg/kg) | BID + QD | 119% TGI (tumor regression) | [5] |
Table 2: Efficacy of MRTX0902 in Human Cancer Xenograft Models
| Xenograft Model | Cancer Type | Genetic Alteration | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H1435 | NSCLC | NF1 K615N | MRTX0902 (25 mg/kg) | Twice daily (BID) | 50% TGI | [6] |
| NCI-H1435 | NSCLC | NF1 K615N | MRTX0902 (50 mg/kg) | Twice daily (BID) | 73% TGI | [6] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | MRTX0902 (25 mg/kg) | Twice daily (BID) | 41% TGI | [7] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | MRTX0902 (50 mg/kg) | Twice daily (BID) | 53% TGI | [7] |
| MIA PaCa-2 | Pancreatic | KRAS G12C | MRTX0902 (50 mg/kg) + Adagrasib (10 mg/kg) | BID + QD | Enhanced antitumor activity | [6] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse xenograft models to evaluate the efficacy of Sos1 inhibitors.
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the subcutaneous implantation of human cancer cell lines into immunocompromised mice.
Materials:
-
Human cancer cell line with a relevant KRAS or other RAS-pathway mutation
-
6-8 week old female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel Matrix
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until ~80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS.
-
Count the cells and assess viability (should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 5 x 107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for health and tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-200 mm3.
-
Preparation and Administration of this compound
This protocol provides a general guideline for the formulation and oral administration of a Sos1 inhibitor. Note: The optimal vehicle and formulation for this compound must be determined empirically.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water, or 0.5% Natrosol)
-
Weighing scale and balance
-
Mortar and pestle or homogenizer
-
Sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation (Example for a suspension):
-
Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals.
-
Weigh the appropriate amount of this compound.
-
If necessary, grind the compound to a fine powder.
-
Prepare the vehicle solution (e.g., dissolve methylcellulose in water, then add Tween 80).
-
Gradually add the this compound powder to the vehicle while continuously mixing or vortexing to ensure a uniform suspension.
-
-
Administration:
-
Vortex the drug suspension immediately before each administration to ensure homogeneity.
-
Accurately dose each mouse by body weight (e.g., 10 mL/kg volume).
-
Administer the formulation via oral gavage using a proper-sized gavage needle.
-
Administer vehicle alone to the control group.
-
Follow the predetermined dosing schedule (e.g., twice daily, approximately 6-8 hours apart).
-
Efficacy Evaluation
Procedure:
-
Tumor and Body Weight Measurement:
-
Continue to measure tumor volume and body weight of each mouse 2-3 times per week throughout the study.
-
Body weight is a key indicator of treatment toxicity.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or as defined by the experimental protocol and IACUC guidelines.
-
At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics).
-
Experimental Workflow Visualization
Caption: Experimental Workflow for Xenograft Studies.
Conclusion
The administration of Sos1 inhibitors has demonstrated significant antitumor activity in preclinical mouse xenograft models of various cancers, particularly those with RAS pathway mutations. The protocols and data presented here provide a comprehensive guide for the in vivo evaluation of novel Sos1 inhibitors like this compound. Successful execution of these studies, with careful optimization for the specific compound, will be crucial in advancing our understanding of its therapeutic potential and informing further drug development efforts.
References
- 1. verastem.com [verastem.com]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Measuring Sos1-IN-8 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a critical guanine nucleotide exchange factor (GEF) that activates RAS proteins by catalyzing the exchange of GDP for GTP.[1] This activation is a pivotal step in the MAPK/ERK signaling cascade, a pathway essential for regulating cell proliferation, differentiation, and survival.[1] In many cancers, particularly those with KRAS mutations, this pathway is hyperactivated, leading to uncontrolled cell growth.[1] Sos1-IN-8 is a small molecule inhibitor designed to block the interaction between Sos1 and RAS, thereby preventing RAS activation and inhibiting the downstream signaling that drives cancer cell proliferation.[1][2]
These application notes provide detailed protocols for three key cell-based assays to quantify the efficacy of this compound by measuring its impact on a direct target (Ras activation), a downstream signaling node (ERK phosphorylation), and the ultimate biological outcome (cell proliferation).
Sos1-Ras-MAPK Signaling Pathway
The following diagram illustrates the canonical Sos1-mediated MAPK signaling pathway and the mechanism of action for this compound. Sos1 is recruited to activated receptor tyrosine kinases (RTKs) and subsequently activates Ras, initiating a phosphorylation cascade through Raf, MEK, and ERK. This compound directly inhibits the Sos1-Ras interaction.
Application Note 1: Ras Activation Pull-Down Assay
Objective: To measure the effect of this compound on the levels of active, GTP-bound Ras in cells.
Principle: This assay uses the Ras-Binding Domain (RBD) of the Raf1 protein, which specifically binds to the active, GTP-bound form of Ras.[3][4] The RBD is conjugated to agarose beads to pull down active Ras from cell lysates. The amount of pulled-down Ras-GTP is then quantified by Western blotting. A reduction in Ras-GTP levels upon treatment with this compound indicates successful target engagement and inhibition.
Experimental Protocol: Ras Activation Pull-Down
Adapted from established protocols.[5][6][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., KRAS-mutant cancer cell line like H358 or MIA PaCa-2) in 10 cm dishes and grow to 80-90% confluency.
-
Serum-starve cells for 4-16 hours, if required, to reduce baseline pathway activation.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Aspirate media and wash plates twice with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold Ras Lysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1% IGEPAL CA-630, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors) to each plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[7]
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube. Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Save a 20-30 µL aliquot of each lysate to serve as the "Total Ras" input control.
-
-
Pull-Down of Active Ras:
-
Washing and Elution:
-
Pellet the beads by centrifuging at 5,000 x g for 1 minute at 4°C.[5]
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 0.5 mL of Lysis Buffer, pelleting the beads each time.[7]
-
After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2X reducing SDS-PAGE sample buffer.[7]
-
-
Western Blot Analysis:
-
Boil the pull-down samples and the "Total Ras" input controls for 5 minutes.
-
Load samples onto an SDS-PAGE gel (e.g., 12%) and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Ras (pan-Ras or isoform-specific like K-Ras).
-
Detect with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software. Normalize the active Ras signal to the total Ras signal for each sample.
-
Data Presentation: Sos1 Inhibitor Potency on Ras Activation
| Inhibitor | Target Assay | Cell Line | IC₅₀ (nM) |
| This compound | SOS1-KRAS G12D Interaction | Biochemical | 11.6[2] |
| This compound | SOS1-KRAS G12V Interaction | Biochemical | 40.7[2] |
| MRTX0902 | SOS1:KRAS G12C Complex | Biochemical | 30.7[8] |
| BAY-293 | KRAS G12C-SOS1 Interaction | Biochemical | 21[9] |
Note: The table shows biochemically determined IC₅₀ values for Sos1 inhibitors as a reference for expected potency. Cellular IC₅₀ values for Ras-GTP inhibition would be determined from the dose-response curve generated using the protocol above.
Application Note 2: Phospho-ERK (pERK) Cell-Based ELISA
Objective: To quantify the inhibition of downstream MAPK pathway signaling by this compound.
Principle: The phosphorylation of ERK1/2 (p44/42 MAPK) is a critical downstream event of Ras activation. A cell-based ELISA provides a high-throughput method to measure the levels of phosphorylated ERK (pERK) relative to total ERK in the same well, normalizing for cell number variations.[10][11] A dose-dependent decrease in the pERK/Total ERK ratio following treatment with this compound demonstrates pathway inhibition.
Experimental Protocol: Cell-Based pERK ELISA
This protocol is a general guideline for a dual-detection (pERK and Total ERK) assay.[10][11]
-
Cell Seeding:
-
Seed 10,000-30,000 cells per well in a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO₂.[10] The optimal cell number should be determined empirically for each cell line.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove growth medium from cells and apply treatments. Include vehicle-only and untreated controls.
-
Incubate for the desired time (e.g., 2-24 hours).
-
-
Fixing and Permeabilization:
-
Quenching and Blocking:
-
Antibody Incubation:
-
Prepare a primary antibody mixture in antibody dilution buffer containing a mouse anti-pERK antibody and a rabbit anti-Total ERK antibody.
-
Aspirate Blocking Buffer and add 50-100 µL of the primary antibody mixture to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[11]
-
Wash three times with 1X Wash Buffer.
-
Prepare a secondary antibody mixture containing an anti-mouse IgG-HRP and an anti-rabbit IgG-AP.
-
Add 50-100 µL of the secondary antibody mixture to each well. Incubate for 1-2 hours at room temperature in the dark.[11]
-
-
Detection and Analysis:
-
Wash four times with 1X Wash Buffer.
-
Add the HRP substrate and incubate until color develops, then add the AP substrate.
-
Read the plate on a dual-wavelength microplate reader.
-
Normalize the pERK signal to the Total ERK signal for each well. Plot the normalized data against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀.
-
Data Presentation: Sos1 Inhibitor Potency on pERK Signaling
| Inhibitor | Target Assay | Cell Line | IC₅₀ (nM) |
| SOS1-IN-18 | p-ERK Inhibition | H358 | 31[2] |
| SOS1-IN-13 | p-ERK Inhibition | N/A | 327[2] |
| SOS1-IN-17 | p-ERK Inhibition | DLD-1 | 18[2] |
| BI-3406 | p-ERK Inhibition | K-562 | ~500* |
*Value estimated from graphical data in a study by Hofmann et al., as BI-3406 is structurally related to BAY-293.
Application Note 3: Cell Proliferation / Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Principle: The MAPK pathway is a primary driver of cell proliferation. By inhibiting this pathway, this compound is expected to reduce the rate of cell division or induce cell death. A common method to measure this is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[12] A decrease in the luminescent signal correlates with reduced cell viability. The concentration of inhibitor that causes a 50% reduction in cell growth is known as the GI₅₀ or IC₅₀.[13][14]
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
Adapted from manufacturer and standard protocols.[12][15]
-
Cell Seeding:
-
Harvest and count cells. Dilute to the optimal seeding density (typically 1,000-5,000 cells/well) in a white, clear-bottom 96-well plate.
-
Dispense 100 µL of the cell suspension into each well.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the cells, resulting in a 1X final concentration. Include vehicle-only control wells.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background signal (medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Sos1 Inhibitor Potency on Cell Proliferation
| Inhibitor | Cell Line | KRAS Status | Proliferation IC₅₀ (nM) |
| SOS1-IN-18 | H358 | G12C | 5[2] |
| SOS1-IN-21 | NCI-H358 | G12C | 16[2] |
| SOS1-IN-21 | Mia Paca-2 | G12C | 17[2] |
| BI-3406 | H358 | G12C | ~100-300* |
*Value estimated from graphical data in studies evaluating BI-3406.[16][17]
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAPK Pathway Feedback Activation Using Sos1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like RAS, is a hallmark of many cancers.[1][2] Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating RAS, thereby initiating downstream MAPK signaling.[1][3]
Targeted inhibition of components of the MAPK pathway has been a successful therapeutic strategy. However, the efficacy of these inhibitors is often limited by feedback mechanisms that lead to pathway reactivation.[2][4] One such mechanism involves the relief of negative feedback loops upon inhibition of downstream kinases like MEK, leading to increased SOS1 activity and subsequent RAS-GTP loading.[5][6] This feedback activation can ultimately drive acquired resistance to therapy.
Sos1-IN-8 is a potent and selective small-molecule inhibitor of SOS1. It functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP on RAS and inhibiting its activation.[7] By targeting a key upstream node in the MAPK pathway, this compound provides a valuable tool to dissect and counteract feedback activation mechanisms. These application notes provide a summary of this compound's properties and detailed protocols for its use in studying MAPK pathway feedback loops.
Quantitative Data
The following tables summarize the in vitro potency of this compound and other relevant SOS1 inhibitors.
Table 1: In Vitro Potency of this compound
| Target Interaction | IC50 (nM) | Reference |
| SOS1-KRAS G12D | 11.6 | [7] |
| SOS1-KRAS G12V | 40.7 | [7] |
Table 2: Comparative In Vitro Potency of Other SOS1 Inhibitors
| Inhibitor | Target/Assay | IC50 (nM) | Reference |
| BI-3406 | SOS1-KRAS Interaction | Not specified, but potent | [5][6] |
| MRTX0902 | pERK inhibition in various cell lines | < 250 | [8] |
| BAY-293 | KRAS-SOS1 Interaction | 21 | [9] |
| Sos1-IN-2 | SOS1 | 5 | [7] |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [7] |
| Sos1-IN-18 | pERK inhibition in H358 cells | 31 | [7] |
| Sos1-IN-18 | Proliferation of H358 cells | 5 | [7] |
Signaling Pathway Diagrams
Caption: The canonical MAPK signaling pathway.
Caption: Mechanism of action of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. verastem.com [verastem.com]
- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sos1-IN-8 solubility and preparation for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of Sos1-IN-8 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Son of sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are key components of signaling pathways that control cell growth, proliferation, and differentiation.[1][2] By inhibiting SOS1, this compound blocks the exchange of GDP for GTP on RAS, thereby preventing its activation and inhibiting downstream signaling cascades, such as the MAPK/ERK pathway. This makes this compound a valuable tool for studying RAS-driven cancers.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 477.48 g/mol .
Q3: What are the recommended solvents for dissolving this compound?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in an appropriate volume of high-purity DMSO to achieve a desired concentration (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary.
Q5: How do I prepare working solutions for my cell culture experiments?
A5: Prepare working solutions by diluting the high-concentration DMSO stock solution into your cell culture medium. It is critical to perform serial dilutions to minimize the final concentration of DMSO in the culture, as high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.1% in your experiment.
Q6: What should I do if I observe precipitation when preparing my working solution?
A6: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic small molecules. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides solubility information for other well-characterized Sos1 inhibitors, BAY-293 and BI-3406, which can be used as a reference.
| Compound | Molecular Weight ( g/mol ) | DMSO | Ethanol | Water |
| BAY-293 | 448.58 | ≥57.3 mg/mL[3] | ≥24 mg/mL[3] | Insoluble[3] |
| BI-3406 | 462.46[6] | - | - | Good solubility[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Sos1 Inhibitor (Example using BAY-293)
Materials:
-
BAY-293 (Molecular Weight: 448.58 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the mass of BAY-293 required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 448.58 g/mol * 1000 mg/g = 4.4858 mg
-
-
Weigh out approximately 4.5 mg of BAY-293 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | The compound has low aqueous solubility. The final concentration of the compound in the medium exceeds its solubility limit. | - Perform serial dilutions of the DMSO stock solution in culture medium to reach the final desired concentration. - Ensure the final DMSO concentration in the culture medium is as low as possible (ideally <0.1%). - After adding the diluted inhibitor to the culture medium, mix thoroughly by gentle swirling or pipetting. - If precipitation persists, consider using a solubilizing agent or a different formulation, though this may require further validation. |
| Compound appears insoluble in DMSO | The compound may require more energy to dissolve. The DMSO may have absorbed moisture, reducing its solvating power. | - Vortex the solution for a longer period. - Briefly sonicate the solution in a water bath sonicator. - Gently warm the solution in a water bath (up to 40°C). - Use fresh, anhydrous DMSO. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Inaccurate pipetting of the stock solution. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Store the stock solution protected from light at -20°C or -80°C. - Use calibrated pipettes for accurate dilutions. |
| Cell toxicity observed at working concentrations | The final DMSO concentration is too high. The inhibitor itself is cytotoxic at the tested concentration. | - Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. - Ensure the final DMSO concentration in the cell culture is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
Visualizations
Sos1 Signaling Pathway
Caption: The Sos1 signaling pathway, illustrating the activation cascade from receptor tyrosine kinases (RTKs) to downstream cellular responses and the inhibitory action of this compound.
Experimental Workflow for this compound Preparation
Caption: A step-by-step workflow for the preparation of this compound stock and working solutions for cell culture experiments, including a troubleshooting checkpoint.
References
Technical Support Center: Optimizing Sos1-IN-8 Concentration to Reduce Off-Target Effects
Welcome to the technical support center for Sos1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound and troubleshooting potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins.[1] It facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[2] this compound functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS, thereby preventing the activation of RAS and inhibiting downstream signaling.[3]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the SOS1-mediated nucleotide exchange on RAS. This leads to a reduction in the levels of GTP-bound (active) RAS and subsequent downregulation of the MAPK/ERK signaling pathway. A key biomarker for assessing the on-target activity of this compound in cells is the reduction of phosphorylated ERK (pERK).
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing the off-target profile of this compound from broad screening panels like kinome scans. However, researchers should be aware of several potential sources of off-target effects:
-
SOS2 Inhibition: SOS2 is the closest homolog to SOS1 and also functions as a RAS GEF. Due to structural similarities, there is a potential for this compound to also inhibit SOS2. The relative expression levels of SOS1 and SOS2 in your cell model can influence the cellular response to the inhibitor.[4][5]
-
Other GEFs: While designed to be specific for SOS1, the possibility of interaction with other GEFs cannot be entirely ruled out without comprehensive screening.
-
Pan-Assay Interference Compounds (PAINS): It is good practice to evaluate if a small molecule contains structural motifs that are known to cause non-specific interference in biochemical assays.[6][7][8]
Q4: What is a good starting concentration for this compound in cell-based assays?
A4: Based on available data for this compound and similar SOS1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial cell-based experiments. For this compound, the reported IC50 values for inhibiting the SOS1-KRAS interaction are 11.6 nM (G12D) and 40.7 nM (G12V) in biochemical assays.[3] A similar compound, Sos1-IN-18, showed an IC50 of 31 nM for pERK inhibition in H358 cells.[3] It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Troubleshooting Guides
Problem 1: High Cell Toxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step |
| Off-target effects | Lower the concentration of this compound and shorten the treatment duration. If toxicity persists at concentrations required for on-target inhibition, consider validating potential off-targets. A Cellular Thermal Shift Assay (CETSA) can be used to confirm direct target engagement in intact cells and help differentiate on-target from off-target toxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Compound precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or reducing the final concentration. |
Problem 2: Lack of On-Target Pathway Inhibition (No reduction in pERK)
| Possible Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration | Perform a dose-response curve with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for pERK inhibition in your cell line. |
| Incorrect timing of analysis | The kinetics of pERK inhibition can vary between cell lines. Perform a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal time point for observing maximal pERK inhibition. |
| Compensatory signaling | Cells may activate compensatory signaling pathways upon SOS1 inhibition. The expression of SOS2 may compensate for the loss of SOS1 function.[4][5] Analyze SOS2 expression levels in your cell model. Consider co-treatment with a SOS2 inhibitor if available, or use siRNA to knockdown SOS2. |
| Western blot technical issues | Ensure your western blot protocol is optimized for pERK detection. This includes using fresh lysis buffer with phosphatase inhibitors, appropriate antibody dilutions, and sensitive detection reagents. Include positive and negative controls for pERK signaling. |
| Low cellular uptake or rapid metabolism | If there is a significant discrepancy between biochemical and cellular activity, it could be due to poor cell permeability or rapid metabolism of the compound. Consider using a different cell line or performing a time-course experiment to assess compound stability in your culture conditions. |
Problem 3: Observed Phenotype is Not Correlating with On-Target Inhibition
| Possible Cause | Troubleshooting Step |
| Off-target effects are driving the phenotype | This is a strong indication of significant off-target activity. It is crucial to perform off-target validation experiments. A rescue experiment, where the on-target protein (SOS1) is overexpressed, can help determine if the phenotype is on-target. If the phenotype is not rescued, it is likely due to off-target effects. |
| Phenotype is downstream of a non-canonical SOS1 pathway | SOS1 has functions beyond RAS activation, including a role in RAC1 signaling.[9] Investigate other potential signaling pathways downstream of SOS1 that might be relevant to your observed phenotype. |
| Use of a negative control compound | Synthesize or obtain a structurally similar but inactive analog of this compound. If the phenotype is still observed with the inactive analog, it is likely due to off-target effects or non-specific compound properties. |
Data Presentation
The following tables summarize the reported potency of this compound and a structurally similar compound, Sos1-IN-18. This data can serve as a reference for designing your experiments.
Table 1: Biochemical Potency of this compound [3]
| Target Interaction | IC50 (nM) |
| SOS1-KRAS G12D | 11.6 |
| SOS1-KRAS G12V | 40.7 |
Table 2: Cellular Activity of a Similar SOS1 Inhibitor (Sos1-IN-18) [3]
| Assay | Cell Line | IC50 (nM) |
| pERK Inhibition | H358 | 31 |
| Cell Proliferation | H358 | 5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for pERK Inhibition
This protocol provides a framework for assessing the on-target activity of this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (e.g., p44/42 MAPK) and total ERK overnight at 4°C. Follow the manufacturer's recommendations for antibody dilutions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for optimizing and validating the effects of this compound.
Caption: A decision tree for troubleshooting common issues encountered with this compound experiments.
References
- 1. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Sos1-IN-8 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Sos1 inhibitor, Sos1-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small-molecule inhibitor of Son of Sevenless homolog 1 (Sos1). Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP.[1] This activation is a key step in the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[1] this compound works by binding to Sos1 and disrupting its interaction with KRAS, thereby preventing RAS activation and inhibiting downstream signaling.[2][3]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various assays. For the interaction between Sos1 and different KRAS mutants, the IC50 values are 11.6 nM for SOS1-G12D and 40.7 nM for SOS1-G12V.[2]
Q3: What are the primary mechanisms of acquired resistance to Sos1 inhibitors like this compound?
Acquired resistance to Sos1 inhibitors, often observed in combination with other targeted therapies like KRAS G12C or MEK inhibitors, can arise through several mechanisms:
-
Secondary Mutations in KRAS: Mutations in the KRAS gene, such as Y96D and Y96S, can confer resistance to Sos1 inhibitors.[4]
-
Reactivation of the RAS/MAPK Pathway: Cancer cells can develop resistance by reactivating the RAS/MAPK pathway through various "bypass" mechanisms. This can include the amplification of receptor tyrosine kinases (RTKs) like EGFR or MET, or activating mutations in downstream components like NRAS, BRAF, and MAP2K1 (MEK1).[1][5]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, such as the transformation from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[1][5]
-
Emergence of Drug-Tolerant Persister Cells: A subpopulation of cancer cells can enter a dormant or slow-cycling state, making them less susceptible to targeted therapies. These "persister" cells can eventually lead to tumor relapse.
Q4: What are the main strategies to overcome acquired resistance to this compound?
Several strategies are being explored to overcome or delay the onset of acquired resistance to Sos1 inhibitors:
-
Combination Therapy: Combining Sos1 inhibitors with inhibitors of other key signaling nodes in the RAS/MAPK pathway is a primary strategy.
-
MEK Inhibitors (e.g., Trametinib): Concurrent inhibition of Sos1 and MEK can lead to more durable tumor regressions by preventing the feedback reactivation of the MAPK pathway.[6][7]
-
KRAS G12C Inhibitors (e.g., Adagrasib): Combining Sos1 inhibitors with covalent KRAS G12C inhibitors can enhance antitumor responses and delay the emergence of resistance.[8]
-
-
Targeted Protein Degradation (PROTACs): A newer approach involves the development of PROTACs that specifically target Sos1 for degradation. These molecules link a Sos1-binding component to an E3 ubiquitin ligase ligand, leading to the ubiquitination and subsequent proteasomal degradation of the Sos1 protein.[9][10] This approach not only inhibits Sos1's function but also eliminates it from the cell.
Troubleshooting Guides
Problem 1: Reduced sensitivity or acquired resistance to this compound in cell culture models.
Possible Cause 1: Reactivation of the RAS/MAPK pathway.
-
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blot analysis to check the phosphorylation status of key downstream effectors such as MEK and ERK (p-MEK, p-ERK). An increase in the levels of these phosphorylated proteins in resistant cells compared to sensitive parental cells would indicate pathway reactivation.[11][12][13]
-
Investigate Upstream Signaling: Use a phospho-RTK array to screen for the activation of various receptor tyrosine kinases that could be driving RAS activation independently of direct Sos1 inhibition.
-
Combination Treatment: Test the efficacy of combining this compound with a MEK inhibitor (e.g., trametinib). A synergistic effect would support the hypothesis of MAPK pathway reactivation.[7][14]
-
Possible Cause 2: Emergence of secondary mutations in KRAS.
-
Troubleshooting Steps:
-
Sequence KRAS: Isolate genomic DNA from both sensitive and resistant cell populations and perform Sanger or next-generation sequencing of the KRAS gene to identify any potential secondary mutations.
-
Test Alternative Inhibitors: If a specific KRAS mutation is identified, consult the literature to see if other targeted therapies might be effective against that particular mutant. For example, some secondary mutations that confer resistance to one KRAS G12C inhibitor may remain sensitive to another.[4]
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
Possible Cause 1: Suboptimal cell seeding density.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your specific cell line. Cells should be in the exponential growth phase at the time of drug treatment and should not become over-confluent by the end of the assay.[15]
-
Plate Uniformly: Ensure even cell distribution in each well by thoroughly resuspending the cell solution before and during plating.
-
Possible Cause 2: Interference from the compound or assay reagents.
-
Troubleshooting Steps:
-
Include Proper Controls: Always include wells with media only (blank), cells with vehicle (e.g., DMSO) but no drug (negative control), and a known cytotoxic agent (positive control).[16]
-
Check for Compound Precipitation: Visually inspect the wells after adding this compound to ensure it is fully dissolved and not precipitating at the concentrations used.
-
Consider Alternative Assays: If you suspect interference with the metabolic-based assays (MTT, CCK-8), consider using an alternative method that measures cell viability differently, such as a trypan blue exclusion assay or a live/dead cell staining kit with imaging-based analysis.[16]
-
Problem 3: Difficulty in confirming protein-protein interactions via co-immunoprecipitation (Co-IP) to validate Sos1 pathway engagement.
Possible Cause 1: Disruption of weak or transient interactions.
-
Troubleshooting Steps:
-
Use a Milder Lysis Buffer: Strong detergents in lysis buffers (e.g., SDS in RIPA buffer) can disrupt protein-protein interactions. Switch to a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[17]
-
Optimize Wash Steps: Reduce the number of wash steps or the stringency of the wash buffer (e.g., lower salt or detergent concentration) to avoid washing away interacting partners.[18]
-
Consider Cross-linking: For transient interactions, consider using a cross-linking agent like formaldehyde or DSP before cell lysis to stabilize the protein complexes.
-
Possible Cause 2: Low expression of the target protein or its interacting partner.
-
Troubleshooting Steps:
-
Increase Input: Increase the amount of cell lysate used for the Co-IP.[19]
-
Enrich for the Target: If the protein is localized to a specific cellular compartment (e.g., nucleus, membrane), consider performing a subcellular fractionation to enrich for the target protein before Co-IP.
-
Confirm Expression: Always run an "input" control on your Western blot to confirm that both the bait and prey proteins are expressed in the cell lysate.[20]
-
Data Presentation
Table 1: IC50 Values of Various Sos1 Inhibitors
| Inhibitor | Assay | IC50 (nM) | Reference |
| This compound | SOS1-KRAS G12D Interaction | 11.6 | [2] |
| SOS1-KRAS G12V Interaction | 40.7 | [2] | |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [2] |
| p-ERK Inhibition (H358 cells) | 31 | [2] | |
| Proliferation (H358 cells) | 5 | [2] | |
| BI-3406 | SOS1-KRAS G12D Interaction | Single-digit nM | [21] |
| SOS1-KRAS G12C Interaction | Single-digit nM | [21] | |
| BAY-293 | KRAS-SOS1 Interaction | 21 | [3] |
Table 2: Efficacy of a PROTAC Sos1 Degrader (P7)
| Cell Line | Assay | DC50 (µM) at 24h | Max Degradation | Reference |
| SW620 | SOS1 Degradation | 0.59 | >90% at 48h | [9] |
| HCT116 | SOS1 Degradation | 0.75 | >90% at 48h | [9] |
| SW1417 | SOS1 Degradation | 0.19 | >90% at 48h | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and any combination drugs in culture medium. Add the drug solutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[22]
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells and plot the dose-response curves to calculate IC50 values.
Western Blot for MAPK Pathway Activation
-
Sample Preparation: Treat cells with this compound and/or other inhibitors for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G agarose/magnetic beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.[18]
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., Sos1 or KRAS) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting as described above, probing for both the "bait" protein (to confirm successful immunoprecipitation) and the "prey" protein (the putative interacting partner).
Mandatory Visualizations
Caption: The RAS/MAPK signaling pathway initiated by growth factor binding to a receptor tyrosine kinase (RTK), leading to the Sos1-mediated activation of RAS. This compound inhibits the interaction between Sos1 and RAS.
Caption: Experimental workflow for generating and characterizing acquired resistance to this compound and testing strategies to overcome it.
Caption: Logic of dual inhibition of Sos1 and MEK to block the RAS/MAPK pathway and mitigate feedback reactivation.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status | bioRxiv [biorxiv.org]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 21. BI-3406, a Potent and Selective SOS1–KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sos1-IN-8 stability in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Sos1 inhibitor, Sos1-IN-8, in DMSO and cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound in DMSO?
A1: For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). These stock solutions can be stored at -20°C for up to three months.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. When stored at room temperature, the stability of compounds in DMSO can decrease significantly over time; one study showed that after one year, only 52% of compounds were likely to be observed.[2][3]
Q2: What is the expected stability of this compound in aqueous cell culture media?
A2: The stability of small molecules like this compound in cell culture media can be variable and is influenced by several factors, including the specific components of the medium, pH, temperature, and exposure to light.[4][5][6] It is crucial to understand that the biological half-life of a drug is different from its stability in cell culture media.[7] Therefore, the stability of this compound in your specific experimental conditions should be determined empirically.
Q3: Can I store this compound diluted in cell culture media?
A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods. Aqueous solutions of some compounds should be prepared fresh before use and not stored for longer than 24 hours.[1] For consistent experimental results, it is best to dilute the DMSO stock solution of this compound into the cell culture medium immediately before treating the cells.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially related to its stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity. | Degradation of this compound in DMSO stock solution. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Ensure the DMSO stock is stored properly at -20°C in small aliquots to avoid multiple freeze-thaw cycles. 3. Verify the purity of the compound using an appropriate analytical method if possible. |
| Degradation of this compound in cell culture media. | 1. Minimize the incubation time of this compound in the culture medium before and during the experiment. 2. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section). 3. Consider more frequent media changes with freshly diluted inhibitor for long-term experiments. | |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and solubility issues.[8] 2. Visually inspect the media for any precipitate after adding the inhibitor. 3. If precipitation occurs, consider lowering the working concentration of this compound. |
| High variability between experimental replicates. | Inconsistent inhibitor concentration due to degradation or handling. | 1. Ensure accurate and consistent dilution of the DMSO stock solution for each experiment. 2. Prepare fresh dilutions for each replicate if possible. 3. Randomize the layout of treatments on multi-well plates to minimize edge effects.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
High-performance liquid chromatography (HPLC) or LC-MS/MS system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution to your final working concentration in the cell culture medium. Prepare a sufficient volume for analysis at all time points.
-
Immediately after preparation (T=0), take an aliquot of the medium containing this compound and analyze it by HPLC or LC-MS/MS to determine the initial concentration. This will serve as your reference.
-
Incubate the remaining medium containing this compound under your standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.
-
Analyze the collected aliquots by HPLC or LC-MS/MS to quantify the remaining concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation:
| Time Point (hours) | Concentration of this compound (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | X% |
| 4 | [Concentration at 4h] | Y% |
| 8 | [Concentration at 8h] | Z% |
| 24 | [Concentration at 24h] | A% |
| 48 | [Concentration at 48h] | B% |
| 72 | [Concentration at 72h] | C% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sos1 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing SOS2 Compensation with Sos1-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sos1-IN-8, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). The content is designed to address specific issues that may arise during experiments, with a focus on understanding and mitigating the compensatory role of SOS2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the guanine nucleotide exchange factor (GEF) activity of SOS1. By binding to SOS1, it prevents the interaction between SOS1 and RAS, thereby inhibiting the exchange of GDP for GTP on RAS proteins. This blockade of RAS activation disrupts downstream signaling pathways, including the MAPK/ERK pathway, which are crucial for cell proliferation and survival[1].
Q2: We are observing a weaker than expected anti-proliferative effect with this compound in our cancer cell line. What could be the reason?
A weaker than expected response to this compound can often be attributed to the compensatory activity of SOS2, a homolog of SOS1. Although SOS1 is the dominant GEF in many cellular contexts, some cell lines exhibit higher basal levels of SOS2 protein.[2][3] Upon inhibition of SOS1, these cells can utilize SOS2 to maintain RAS signaling, thus mitigating the effect of the inhibitor. The relative expression levels of SOS1 and SOS2 can be a key determinant of sensitivity to SOS1 inhibition[2]. In some instances, dual inhibition of SOS1 and SOS2 may be required to achieve a significant anti-proliferative effect[4].
Q3: How can we determine if SOS2 compensation is occurring in our experimental system?
To investigate potential SOS2 compensation, we recommend the following approaches:
-
Assess SOS1 and SOS2 protein levels: Perform a baseline Western blot to determine the relative abundance of SOS1 and SOS2 in your cell line of interest. Cell lines with a high SOS2:SOS1 ratio may be more prone to compensation[2].
-
SOS2 Knockdown or Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SOS2 expression. If the sensitivity to this compound increases in SOS2-depleted cells, it strongly suggests a compensatory role for SOS2.
-
Combined Inhibition: If a specific SOS2 inhibitor is not available, a SHP2 inhibitor can be used as a proxy to inhibit signaling upstream of both SOS1 and SOS2, which may reveal a synergistic effect when combined with a SOS1 inhibitor[2][5].
Q4: What is the expected effect of this compound on pERK levels, and what does it mean if we don't see a significant change?
Treatment with an effective SOS1 inhibitor is expected to decrease the levels of phosphorylated ERK (pERK), a key downstream effector of the RAS-MAPK pathway. A lack of significant change in pERK levels could indicate:
-
SOS2 Compensation: As mentioned previously, SOS2 can maintain RAS-GTP levels and downstream signaling in the absence of SOS1 activity.
-
Alternative Signaling Pathways: The cell line might have mutations or activation of other pathways downstream of RAS or parallel pathways that maintain ERK activation independently of SOS1.
-
Insufficient Drug Concentration or Treatment Time: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced potency of this compound in cell viability assays. | High levels of SOS2 protein compensating for SOS1 inhibition. | 1. Quantify SOS1 and SOS2 protein levels via Western blot. 2. Perform experiments in SOS2 knockout or knockdown cell lines to assess if sensitivity to this compound is enhanced[4]. 3. Consider co-treatment with a SHP2 inhibitor to block upstream signaling to both SOS1 and SOS2[2][5]. |
| No significant decrease in pERK levels after this compound treatment. | 1. SOS2 compensation maintaining RAS signaling. 2. Activation of alternative signaling pathways. 3. Suboptimal experimental conditions. | 1. Assess SOS2 levels and consider SOS2 depletion studies. 2. Profile the mutational status of your cell line for alterations in downstream components like BRAF or MEK. 3. Optimize this compound concentration and treatment duration. Perform a time-course experiment (e.g., 1, 6, 24 hours) to capture the dynamics of pERK inhibition. |
| Inconsistent results between experimental replicates. | 1. Cell passage number and confluency affecting signaling pathways. 2. Variability in drug preparation and storage. 3. Technical variability in assays. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Ensure consistent incubation times, antibody dilutions, and washing steps in all assays. |
| Unexpected toxicity or off-target effects. | Although designed to be selective, high concentrations of any inhibitor can lead to off-target effects. | 1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 2. Include appropriate vehicle controls in all experiments. 3. Consider using a structurally distinct SOS1 inhibitor as a control to confirm that the observed phenotype is due to SOS1 inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Assessing SOS1, SOS2, and pERK Levels
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SOS1, SOS2, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: 3D Spheroid Cell Viability Assay
-
Spheroid Formation:
-
Seed cells in an ultra-low attachment 96-well plate at an appropriate density to form single spheroids in each well.
-
Centrifuge the plate at low speed to facilitate cell aggregation.
-
Incubate for 3-4 days to allow spheroid formation.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound.
-
Carefully remove a portion of the medium from each well and add the drug dilutions.
-
-
Viability Assessment:
-
After the desired treatment period (e.g., 7 days), add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Incubate according to the manufacturer's instructions and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
Data presented below is for representative potent and selective SOS1 inhibitors and may not be specific to this compound. Researchers should generate their own data for this compound.
Table 1: Effect of a Representative SOS1 Inhibitor (MRTX0902) on Cell Viability (IC50, nM) in Parental and SOS2 Knockout (KO) Cells
| Cell Line | Parental IC50 (nM) | SOS2 KO IC50 (nM) | Fold Change |
| MIA PaCa-2 (KRAS G12C) | ~50 | ~15 | ~3.3 |
This table illustrates that the absence of SOS2 can increase the sensitivity to a SOS1 inhibitor, as evidenced by a lower IC50 value.
Table 2: Effect of SOS1 Knockout (KO) on Cell Proliferation and ERK Phosphorylation in KRAS G12D Lung Tumors
| Genotype | % Ki67-Positive Cells (Proliferation) | % pERK-Stained Area |
| SOS1/2 WT | 100% (normalized) | 100% (normalized) |
| SOS1 KO | ~50% | ~40% |
| SOS2 KO | ~85% | ~90% |
This data from a genetic model demonstrates the dominant role of SOS1 over SOS2 in driving proliferation and ERK signaling in this cancer model[6][7].
Visualizations
References
- 1. A salt stress‐activated GSO1‐SOS2‐SOS1 module protects the Arabidopsis root stem cell niche by enhancing sodium ion extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sos1-IN-8 In Vivo Toxicity Mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SOS1 inhibitor, Sos1-IN-8. The information is designed to help mitigate potential in vivo toxicity and guide experimental design.
Disclaimer: The in vivo toxicity profile of this compound has not been extensively published. The guidance provided here is based on general principles of small molecule inhibitor toxicology, information on other SOS1 inhibitors, and the available safety data for this compound.
I. Safety and Hazard Information
A Material Safety Data Sheet (MSDS) for this compound has classified the compound as Acute toxicity, Oral (Category 4), H302 , indicating that it is harmful if swallowed. It is also classified as very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities of this compound?
A1:
-
On-target toxicity: SOS1 is a guanine nucleotide exchange factor (GEF) for RAS proteins.[2] Inhibition of SOS1 can disrupt the normal function of the RAS signaling pathway, which is crucial for cell proliferation, differentiation, and survival in healthy tissues. While some SOS1 inhibitors like BI-3406 have shown a lack of systemic toxicity in preclinical models, it is important to monitor for potential on-target effects.[2][3]
-
Off-target toxicity: Like other kinase inhibitors, this compound may have off-target effects. Cardiotoxicity is a known concern for some classes of kinase inhibitors.[4][5][6] Preclinical assessment should include monitoring for cardiovascular and other organ-specific toxicities.
Q2: How can I optimize the formulation of this compound to minimize toxicity?
A2: Formulation can significantly impact the pharmacokinetic and toxicity profile of a compound.[7][8][9][10]
-
Solubility Enhancement: For poorly soluble compounds, using enabling formulations (e.g., solutions in co-solvents, suspensions, or lipid-based formulations) can improve bioavailability and potentially allow for lower, less toxic doses.
-
Controlled Release: Advanced formulation strategies, such as encapsulation in nanoparticles or liposomes, can provide controlled release, reduce peak plasma concentrations (Cmax), and minimize off-target accumulation, thereby lowering toxicity.[7]
Q3: What is a recommended starting point for an in vivo dose-finding study?
A3: A dose escalation study is critical to determine the maximum tolerated dose (MTD).
-
Start with a low, sub-therapeutic dose: This can be estimated from in vitro efficacy data (e.g., 10-fold below the IC50-equivalent in vivo concentration).
-
Gradual Dose Escalation: Escalate the dose in subsequent cohorts of animals (e.g., using a modified Fibonacci sequence) until dose-limiting toxicities (DLTs) are observed.
-
Monitor for Clinical Signs: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress.
Q4: What are the key parameters to monitor during an in vivo toxicity study?
A4: A comprehensive monitoring plan is essential.
-
Clinical Observations: Daily observation for any changes in appearance, posture, or behavior.
-
Body Weight: Measure body weight at least twice weekly. Significant weight loss is a key indicator of toxicity.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and serum chemistry panel to assess organ function (liver, kidney, etc.).
-
Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination to identify any tissue-level damage.
III. Troubleshooting Guides
Problem 1: Significant body weight loss (>15%) observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose to the next lower level in the dose escalation study. Re-evaluate the MTD. |
| Formulation issues | The vehicle used for formulation may be causing toxicity. Run a vehicle-only control group. Consider alternative, less toxic vehicles. |
| On-target toxicity | The observed toxicity may be an unavoidable consequence of SOS1 inhibition. Consider intermittent dosing schedules (e.g., once every two or three days) to allow for recovery between doses. |
| Off-target toxicity | The compound may have off-target effects. Conduct in vitro kinase screening to identify potential off-target interactions. |
Problem 2: No apparent tumor growth inhibition at well-tolerated doses.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability | The compound may not be reaching the target tissue in sufficient concentrations. Perform pharmacokinetic (PK) studies to measure plasma and tumor drug levels. |
| Sub-optimal dosing schedule | The dosing frequency may not be sufficient to maintain target engagement. Conduct a pharmacodynamic (PD) study to assess the duration of SOS1 inhibition in the tumor after a single dose. Adjust the dosing schedule based on the PD data. |
| Drug resistance | The tumor model may be intrinsically resistant to SOS1 inhibition. Confirm the dependence of your tumor model on the RAS-SOS1 pathway. |
| Formulation instability | The compound may be degrading in the formulation. Assess the stability of the formulation over the duration of the experiment. |
IV. Data Presentation
As specific in vivo toxicity data for this compound is not publicly available, the following tables are illustrative examples of how to structure and present data from a dose-finding study.
Table 1: Example Dose Escalation Study Design and Observations
| Cohort | Dose (mg/kg, p.o., QD) | Number of Animals | Key Observations |
| 1 | 10 | 5 | No significant weight loss or clinical signs of toxicity. |
| 2 | 30 | 5 | Mild, transient weight loss (<5%) in 2/5 animals. |
| 3 | 100 | 5 | Significant weight loss (>15%) in 3/5 animals, ruffled fur. |
| 4 | 300 | 5 | Severe weight loss (>20%) and lethargy in all animals. Study terminated for this cohort. |
Table 2: Example Hematology and Clinical Chemistry Data (at MTD)
| Parameter | Vehicle Control (Mean ± SD) | This compound (30 mg/kg) (Mean ± SD) |
| Hematology | ||
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 8.1 ± 1.5 |
| Red Blood Cells (x10¹²/L) | 7.2 ± 0.5 | 7.0 ± 0.6 |
| Platelets (x10⁹/L) | 950 ± 150 | 920 ± 180 |
| Clinical Chemistry | ||
| ALT (U/L) | 35 ± 8 | 42 ± 10 |
| AST (U/L) | 80 ± 15 | 95 ± 20 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |
V. Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (n=5 per group), including a vehicle control group.
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Prepare fresh daily.
-
Dosing: Administer this compound or vehicle orally (p.o.) once daily (QD) for 14 consecutive days. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts.
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight daily.
-
At the end of the study (Day 14), collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathology.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
VI. Visualizations
References
- 1. This compound|2759387-92-1|MSDS [dcchemicals.com]
- 2. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 3. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Showdown: In Vitro Efficacy of Sos1-IN-8 versus BAY-293
In the landscape of targeted cancer therapy, the inhibition of Son of Sevenless homolog 1 (SOS1) has emerged as a promising strategy to counteract aberrant RAS signaling, a key driver in numerous malignancies. SOS1, a guanine nucleotide exchange factor (GEF), facilitates the activation of RAS proteins. Consequently, the development of small molecule inhibitors targeting the SOS1-RAS interaction is an area of intense research. This guide provides a comparative analysis of the in vitro efficacy of two such inhibitors, Sos1-IN-8 and BAY-293, to aid researchers in drug development and scientific discovery.
Biochemical Potency: A Direct Comparison
Both this compound and BAY-293 are potent inhibitors of the SOS1-RAS interaction. However, their reported inhibitory concentrations (IC50) vary depending on the specific KRAS mutant being tested.
| Inhibitor | Assay Type | Target Interaction | IC50 (nM) | Reference |
| This compound | Biochemical | SOS1-KRAS G12D | 11.6 | [1] |
| Biochemical | SOS1-KRAS G12V | 40.7 | [1] | |
| BAY-293 | Biochemical | KRAS-SOS1 | 21 | [2][3][4][5] |
Summary of Biochemical Data:
This compound demonstrates high potency against the interaction of SOS1 with the KRAS G12D and G12V mutants, with a particularly low nanomolar IC50 for the G12D variant. BAY-293 also exhibits potent inhibition of the general KRAS-SOS1 interaction in the low nanomolar range. It is important to note that the available data for this compound is specific to certain KRAS mutants, while the reported IC50 for BAY-293 is for the broader KRAS-SOS1 interaction.
Cellular Activity: Antiproliferative Effects
A critical measure of an inhibitor's potential is its ability to suppress the proliferation of cancer cells. While extensive data is available for BAY-293, public domain information on the antiproliferative activity of this compound is limited.
| Inhibitor | Cell Line | KRAS Status | Antiproliferative IC50 (µM) | Reference |
| This compound | Not Publicly Available | - | - | - |
| BAY-293 | K-562 | Wild-Type | 1.09 | |
| MOLM-13 | Wild-Type | 0.995 | ||
| NCI-H358 | G12C Mutant | 3.48 | ||
| Calu-1 | G12C Mutant | 3.19 | ||
| BH828 | - | 1.7 | ||
| BH837 | - | 3.7 | ||
| BxPC3 | Wild-Type | >1.7 | ||
| MiaPaCa2 | G12C Mutant | >1.7 | ||
| ASPC1 | G12D Mutant | >1.7 |
Summary of Antiproliferative Data:
BAY-293 has demonstrated antiproliferative activity in the micromolar range across a panel of cancer cell lines with both wild-type and mutant KRAS. Notably, its efficacy appears to be more pronounced in cell lines with wild-type KRAS. The lack of publicly available antiproliferative data for this compound currently prevents a direct comparison of their cellular efficacy.
The SOS1 Signaling Pathway and Inhibition
To understand the mechanism of action of these inhibitors, it is crucial to visualize the SOS1 signaling pathway. SOS1 is a key intermediary that links upstream receptor tyrosine kinase (RTK) signaling to the activation of RAS.
Caption: SOS1 Signaling Pathway and Points of Inhibition by this compound and BAY-293.
Experimental Methodologies
The following sections outline the general protocols for the key in vitro assays used to evaluate the efficacy of SOS1 inhibitors.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct interaction between SOS1 and KRAS and the ability of inhibitors to disrupt this interaction.
Caption: General workflow for a SOS1-KRAS HTRF interaction assay.
Protocol Details:
-
Reagent Preparation: Recombinant, tagged (e.g., His-tag, GST-tag) SOS1 and KRAS proteins are prepared in an appropriate assay buffer. HTRF detection antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2), are also prepared.
-
Assay Procedure:
-
Inhibitors (this compound or BAY-293) at various concentrations are added to the wells of a microplate.
-
Tagged SOS1 and KRAS proteins are then added to the wells.
-
The plate is incubated to allow for the binding of SOS1 and KRAS.
-
HTRF detection antibodies are added to the wells.
-
The plate is incubated to allow the antibodies to bind to their respective tags.
-
The HTRF signal is read on a compatible plate reader. A high signal indicates a strong interaction, while a low signal indicates inhibition.
-
-
Data Analysis: The HTRF signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical requirement of SOS1 RAS-GEF function for mitochondrial dynamics, metabolism, and redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sos1-IN-8: A Potent Inhibitor of the SOS1-KRAS Interaction with a Presumed High Selectivity Profile
For Immediate Release
A detailed comparison guide for researchers, scientists, and drug development professionals on the selectivity profile of the novel SOS1 inhibitor, Sos1-IN-8.
This compound has emerged as a potent small molecule inhibitor targeting the interaction between Son of Sevenless homolog 1 (SOS1) and KRAS, a critical node in the RAS/MAPK signaling pathway frequently dysregulated in human cancers. While the inhibitory activity of this compound against SOS1 has been established, a comprehensive understanding of its selectivity against the closely related homolog SOS2 is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the available data on this compound and contextualizes its selectivity within the broader landscape of SOS1 inhibitors.
This compound: Potency against SOS1
This compound, also identified as compound 2 in patent WO2022017339A1, has demonstrated significant potency in inhibiting the SOS1-mediated nucleotide exchange on KRAS. Biochemical assays have quantified its inhibitory activity against SOS1 in the presence of different KRAS mutants.
| Target | KRAS Mutant | IC50 (nM) |
| SOS1 | G12D | 11.6[1] |
| SOS1 | G12V | 40.7[1] |
| Table 1: Inhibitory Potency of this compound against SOS1 with Oncogenic KRAS Mutants. The half-maximal inhibitory concentration (IC50) values highlight the potent inhibition of the SOS1-KRAS interaction by this compound. |
Selectivity Profile: SOS1 vs. SOS2
A critical aspect of developing targeted therapies is ensuring high selectivity for the intended target to minimize off-target effects. In the context of SOS1 inhibition, selectivity against SOS2 is a key consideration due to the high degree of homology between the two proteins.
Currently, there is no publicly available quantitative data, such as an IC50 value, detailing the inhibitory activity of this compound against SOS2. The originating patent, WO2022017339A1, suggests that research has predominantly focused on SOS1 due to its higher expression levels and stronger activity in comparison to SOS2[2][3]. This focus may account for the absence of specific SOS2 inhibition data for this compound in the public domain.
However, the general sentiment in the field, as highlighted in related patents, emphasizes the desirability of high selectivity for SOS1 over SOS2 to achieve a better therapeutic index[4]. This is based on the observation that while SOS1 knockout mice are viable, a double knockout of both SOS1 and SOS2 is lethal, suggesting a degree of functional redundancy where selective inhibition of SOS1 would be better tolerated[4].
To provide a broader perspective, the selectivity profiles of other well-characterized SOS1 inhibitors are presented below.
| Compound | SOS1 IC50 (nM) | SOS2 IC50 (µM) | Selectivity (Fold) |
| MRTX0902 | 15 | >10 | >667 |
| HM99462 | Not specified | Not affected | Not specified |
| Table 2: Selectivity Profiles of Other Notable SOS1 Inhibitors. This table provides context for the expected selectivity of SOS1 inhibitors, demonstrating that high selectivity for SOS1 over SOS2 is an achievable and desirable characteristic. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and the methods used to evaluate SOS1 inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Figure 1: Simplified SOS1/SOS2 Signaling Pathway. This diagram illustrates the role of SOS1 and SOS2 as guanine nucleotide exchange factors (GEFs) that activate RAS by promoting the exchange of GDP for GTP. This compound specifically inhibits the activity of SOS1.
Figure 2: General Experimental Workflow for SOS1 Inhibitor Evaluation. This flowchart outlines the typical biochemical and cell-based assays employed to characterize the potency and cellular activity of SOS1 inhibitors like this compound.
Experimental Protocols
Detailed experimental protocols for evaluating SOS1/SOS2 inhibition can vary between laboratories. However, a common approach for determining IC50 values in a biochemical setting involves a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a fluorescence polarization (FP) assay.
General HTRF Assay Protocol for SOS1/SOS2 Inhibition:
-
Reagents:
-
Recombinant human SOS1 or SOS2 protein (catalytic domain).
-
Recombinant human KRAS protein (e.g., G12D or G12V mutant).
-
GTP-Europium (GTP-Eu) or other suitable fluorescently labeled GTP analog.
-
GDP.
-
Anti-tag antibody (e.g., anti-His) labeled with an acceptor fluorophore (e.g., d2 or XL665).
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a detergent).
-
This compound or other test compounds.
-
-
Procedure:
-
A solution of KRAS protein is pre-loaded with a fluorescent GDP analog.
-
This compound is serially diluted and added to the wells of a microplate.
-
A mixture of SOS1 or SOS2 and GTP is added to the wells to initiate the nucleotide exchange reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
HTRF detection reagents are added, and the plate is incubated to allow for antibody binding.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The ratio of the acceptor and donor fluorescence signals is calculated.
-
The percentage of inhibition is determined relative to a DMSO control.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a potent inhibitor of the SOS1-KRAS interaction. While direct experimental evidence for its selectivity against SOS2 is not currently in the public domain, the high selectivity of other clinical-stage SOS1 inhibitors suggests that this compound is also likely to be highly selective for SOS1. The provided experimental framework and signaling pathway diagrams offer a valuable resource for researchers in the field of RAS-targeted cancer therapy. Further studies are warranted to definitively characterize the selectivity profile of this compound and solidify its potential as a valuable tool for research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2022017339A1 - ç¨ åååªç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. WO2021249519A1 - å¡å¶é ®å¹¶å§å¶ç±»è¡çç©ãå ¶å¶å¤æ¹æ³åå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]
- 4. WO2018115380A1 - Novel benzylamino substituted quinazolines and derivatives as sos1 inhibitors - Google Patents [patents.google.com]
Validating Sos1-IN-8 On-Target Effects: A Comparative Guide Using SOS1 Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of the cellular effects of a SOS1 inhibitor, exemplified by compounds like Sos1-IN-8, in wild-type cancer cells versus cancer cells with a genetic knockout of the SOS1 gene. The data presented unequivocally demonstrates that the inhibitor's activity is contingent on the presence of its target, SOS1.
The Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, which are central to cell signaling pathways controlling growth and proliferation.[1][2] Inhibitors of SOS1, such as this compound, are designed to disrupt the interaction between SOS1 and KRAS, thereby preventing the reloading of KRAS with GTP and inhibiting downstream signaling.[3][4] To rigorously validate that the observed anti-cancer effects of these inhibitors are a direct result of SOS1 inhibition, a comparison with SOS1 knockout (KO) cells is the gold standard.
On-Target Validation: A Head-to-Head Comparison
The central tenet of on-target validation is that a specific inhibitor will lose its efficacy in the absence of its target. Studies utilizing CRISPR/Cas9-mediated SOS1 knockout have consistently demonstrated this principle for potent SOS1 inhibitors.
For instance, the SOS1 inhibitor MRTX0902, which, like this compound, disrupts the SOS1:KRAS protein-protein interaction, showed a dramatic loss of activity in SOS1 knockout cells.[5] In the KRAS G12C-mutant MIA PaCa-2 pancreatic cancer cell line, MRTX0902 effectively inhibited downstream signaling and cell viability. However, in the corresponding MIA PaCa-2 SOS1 knockout clone, the inhibitor had little to no effect on these parameters.[5]
Similarly, the selective SOS1 inhibitor BI-3406 lost its anti-proliferative effect in cells where SOS1 was genetically deleted, confirming its on-target activity.[6]
Quantitative Analysis of Inhibitor Potency
The on-target effect of SOS1 inhibitors can be quantified by comparing their half-maximal inhibitory concentrations (IC50) for downstream signaling markers, such as phosphorylated ERK (pERK), and for cell viability in wild-type versus SOS1 knockout cells.
| Cell Line Configuration | Inhibitor | Target | Assay | IC50 Value | Reference |
| MIA PaCa-2 (Parental) | MRTX0902 | SOS1 | pERK Inhibition | Potent | [5] |
| MIA PaCa-2 (SOS1 KO) | MRTX0902 | SOS1 | pERK Inhibition | Little to no effect | [5] |
| MIA PaCa-2 (Parental) | MRTX0902 | SOS1 | 3D Viability | Potent | [5] |
| MIA PaCa-2 (SOS1 KO) | MRTX0902 | SOS1 | 3D Viability | Little to no effect | [5] |
| KRASmut MEFs (Parental) | BI-3406 | SOS1 | Proliferation | Sensitive | [6] |
| KRASmut MEFs (SOS1 KO) | BI-3406 | SOS1 | Proliferation | Abrogated sensitivity | [6] |
| NCI-H358 (Parental) | BI-3406 | SOS1 | pERK Inhibition | Inhibition observed | [3] |
| NCI-H358 (SOS1 KO) | BI-3406 | SOS1 | pERK Inhibition | Strongly reduced | [3] |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the role of SOS1 and the validation process, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: The SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of a SOS1 inhibitor using knockout cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols.
Generation of SOS1 Knockout Cell Lines
SOS1 knockout cell lines can be generated using CRISPR/Cas9 technology.[7]
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting a critical exon of the SOS1 gene.
-
Lentiviral Transduction: Package the sgRNA and Cas9 expression cassettes into lentiviral particles.
-
Transduction and Selection: Transduce the target cancer cell line (e.g., MIA PaCa-2) with the lentivirus. Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the SOS1 gene by Western blotting to confirm the absence of the SOS1 protein.
Western Blotting for pERK/ERK Analysis
This technique is used to measure the inhibition of downstream signaling.[8][9]
-
Cell Lysis: Plate wild-type and SOS1 KO cells and treat with various concentrations of the SOS1 inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the ratio of pERK to total ERK.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and survival.[7]
-
Cell Seeding: Seed wild-type and SOS1 KO cells in 96-well plates at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the SOS1 inhibitor.
-
Incubation: Incubate the plates for a period of 72 hours to 7 days, depending on the cell line's doubling time.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to untreated control cells and plot the dose-response curves to calculate the IC50 values.
Conclusion
The use of SOS1 knockout cells provides an unambiguous method for validating the on-target effects of SOS1 inhibitors like this compound. The stark contrast in inhibitor activity between wild-type and SOS1 knockout cells, as demonstrated by the abrogation of pERK inhibition and the loss of anti-proliferative effects, confirms that the compound's mechanism of action is directly through the inhibition of SOS1. This rigorous validation is a cornerstone of preclinical drug development, providing confidence in the inhibitor's specificity and its potential as a targeted cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sos1-IN-8 and SHP2 Inhibitors in RAS/MAPK Pathway Modulation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Sos1-IN-8 and key SHP2 inhibitors, focusing on their mechanisms, performance data, and experimental validation. Both classes of inhibitors target critical upstream nodes of the RAS/MAPK signaling pathway, a central driver of cell proliferation and survival, and a frequently dysregulated pathway in cancer.
Sos1 (Son of Sevenless 1) and SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) are key regulators of RAS activation. Sos1 is a guanine nucleotide exchange factor (GEF) that directly catalyzes the exchange of GDP for GTP on RAS, leading to its activation.[1] SHP2, a protein tyrosine phosphatase, acts upstream of Sos1 and is involved in the activation of the RAS/MAPK pathway through multiple mechanisms, including the dephosphorylation of signaling molecules that regulate Sos1 activity.[2][3] Inhibition of either Sos1 or SHP2 presents a promising therapeutic strategy to attenuate RAS-driven oncogenic signaling.
This guide will delve into a comparative analysis of the potent Sos1 inhibitor, this compound, and prominent allosteric SHP2 inhibitors such as SHP099, TNO-155, and RMC-4630.
Quantitative Performance Data
The following tables summarize the reported in vitro potencies of this compound and various SHP2 inhibitors. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: this compound Inhibitory Potency
| Target Interaction | IC50 (nM) | Reference |
| Sos1-KRAS G12D Interaction | 11.6 | [4] |
| Sos1-KRAS G12V Interaction | 40.7 | [4] |
Table 2: SHP2 Inhibitors Inhibitory Potency
| Inhibitor | Target | IC50 (nM) | Reference |
| SHP099 | SHP2 | 71 | [] |
| p-ERK modulation in cells | 250 | [6] | |
| TNO-155 | SHP2 | 11 | [][7] |
| KYSE520 pERK assay | 8 | [8] | |
| KYSE520 cell proliferation | 100 | [8] | |
| RMC-4630 | SHP2 | Not explicitly stated in provided results | |
| IACS-13909 | SHP2 | 15.7 | [] |
Signaling Pathway Context
Both Sos1 and SHP2 are critical nodes in the RAS/MAPK signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs). The following diagram illustrates their positions and mechanisms of action.
Caption: RAS/MAPK signaling pathway showing the points of intervention for Sos1 and SHP2 inhibitors.
Experimental Methodologies
The quantitative data presented in this guide are typically generated using a combination of biochemical and cell-based assays. Below are generalized protocols for these key experiments.
Biochemical Enzymatic Assays
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of Sos1 (as a GEF) or SHP2 (as a phosphatase).
Protocol for SHP2 Phosphatase Activity Assay:
-
Reagents and Materials: Recombinant human SHP2 protein, a phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)), assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2), and the SHP2 inhibitor.[9]
-
Procedure:
-
Prepare a serial dilution of the SHP2 inhibitor in DMSO.
-
In a 96- or 384-well plate, add the assay buffer.
-
Add the SHP2 inhibitor dilutions to the wells.
-
Add the recombinant SHP2 enzyme to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPP or DiFMUP).
-
Monitor the reaction progress by measuring the absorbance (for pNPP) at 405 nm or fluorescence (for DiFMUP) at appropriate excitation/emission wavelengths over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol for Sos1 Guanine Nucleotide Exchange Factor (GEF) Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents and Materials: Recombinant human Sos1 and KRAS proteins (often tagged, e.g., with GST and His), GDP, non-hydrolyzable GTP analog (e.g., GTPγS) labeled with a fluorophore, and HTRF donor and acceptor reagents (e.g., anti-GST-Europium and anti-His-XL665).
-
Procedure:
-
Load KRAS with GDP.
-
In a microplate, incubate the Sos1 inhibitor with the Sos1 protein.
-
Add the GDP-loaded KRAS.
-
Initiate the exchange reaction by adding the fluorescently labeled GTP analog.
-
After a set incubation time, add the HTRF detection reagents.
-
Measure the HTRF signal. A decrease in signal indicates inhibition of the Sos1-KRAS interaction and subsequent nucleotide exchange.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Generalized workflow for biochemical and cell-based inhibitor characterization.
Cell-Based Assays
Objective: To evaluate the effect of the inhibitors on the RAS/MAPK pathway and cell proliferation in a cellular context.
Protocol for Phospho-ERK (pERK) Western Blot Assay:
-
Cell Culture: Culture a relevant cancer cell line (e.g., with a KRAS mutation) in appropriate media.
-
Treatment: Seed cells in plates and, once attached, treat with a range of concentrations of the Sos1 or SHP2 inhibitor for a specific duration.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated ERK (pERK).
-
Incubate with a corresponding primary antibody for total ERK as a loading control.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in pERK levels relative to total ERK.
Protocol for Cell Proliferation (MTT) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cell proliferation.
Comparative Discussion
Mechanism of Action:
-
This compound acts as a direct inhibitor of the Sos1-RAS interaction. This targeted approach specifically blocks the GEF activity of Sos1, thereby preventing the loading of GTP onto RAS.
-
SHP2 inhibitors (SHP099, TNO-155, RMC-4630) are allosteric inhibitors. They bind to a tunnel-like pocket in SHP2, locking the enzyme in an auto-inhibited conformation.[] This prevents SHP2 from dephosphorylating its substrates, which in turn suppresses the activation of the RAS/MAPK pathway. The effect of SHP2 inhibition on RAS activation is indirect, mediated through the regulation of upstream signaling components that influence Sos1 activity.[3]
Potency and Selectivity:
-
The available data suggests that both this compound and the listed SHP2 inhibitors exhibit potent inhibition in the low nanomolar range in biochemical assays.
-
A key advantage of the allosteric SHP2 inhibitors is their high selectivity against other phosphatases, including the closely related SHP1.[] This is a significant improvement over older, active-site-directed phosphatase inhibitors which often suffered from poor selectivity.
-
The selectivity profile of this compound against other GEFs would be a critical parameter for a comprehensive comparison, though this data is not detailed in the provided search results.
Therapeutic Rationale and Combination Strategies:
-
Both Sos1 and SHP2 inhibitors are being actively investigated, particularly for cancers driven by KRAS mutations.[2][10]
-
A major area of research is the combination of these inhibitors with direct KRAS inhibitors (e.g., KRAS G12C inhibitors). The rationale is that by inhibiting the upstream reactivation of RAS through Sos1 or SHP2, the efficacy of the direct KRAS inhibitor can be enhanced and the development of resistance can be delayed.[10][11]
-
Studies have shown that combining a KRAS G12C inhibitor with either a Sos1 inhibitor or a SHP2 inhibitor leads to a stronger and more durable anti-tumor response compared to the KRAS inhibitor alone.[11][12] The anti-tumor response of combining a KRAS G12C inhibitor with a Sos1 inhibitor was found to be comparable to the combination with a SHP2 inhibitor.[12]
Conclusion
Both this compound and the new generation of allosteric SHP2 inhibitors represent promising therapeutic agents for targeting the RAS/MAPK pathway. This compound offers a direct mechanism for inhibiting RAS activation, while SHP2 inhibitors provide an indirect but potent method of achieving the same downstream effect. The choice between targeting Sos1 or SHP2 may depend on the specific genetic context of the tumor and the potential for synergistic combinations with other targeted therapies. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy and safety of these two promising classes of inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. TNO155 - Chemietek [chemietek.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Adagrasib Resistance: A Comparative Guide to the Efficacy of Sos1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies poses a significant challenge in oncology. Adagrasib, a potent and selective inhibitor of the KRAS G12C mutant protein, has shown promising clinical activity in non-small cell lung cancer (NSCLC) and other solid tumors. However, as with other targeted agents, many patients eventually develop resistance, limiting its long-term efficacy. This guide provides a comparative analysis of a promising strategy to overcome adagrasib resistance: the combination with a Son of Sevenless 1 (SOS1) inhibitor. We will focus on the representative SOS1 inhibitor, BI-3406, to illustrate the principles and present supporting experimental data.
The Challenge of Adagrasib Resistance
Resistance to adagrasib can be multifactorial, broadly categorized into on-target and off-target mechanisms. On-target resistance often involves secondary mutations in the KRAS G12C protein itself, which can interfere with drug binding. Off-target mechanisms typically involve the activation of bypass signaling pathways that reactivate the MAPK (mitogen-activated protein kinase) pathway or other pro-survival signals, rendering the inhibition of KRAS G12C ineffective.
Targeting SOS1: A Synergistic Approach
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins, including KRAS, by facilitating the exchange of GDP for GTP. In the context of KRAS G12C inhibition, targeting SOS1 offers a dual benefit. Firstly, it reduces the overall pool of active, GTP-bound KRAS, thereby enhancing the effect of adagrasib which preferentially binds to the inactive, GDP-bound form of KRAS G12C. Secondly, it can mitigate the reactivation of wild-type RAS isoforms, a common mechanism of adaptive resistance to KRAS G12C inhibitors. The combination of a SOS1 inhibitor with adagrasib is therefore hypothesized to lead to a more profound and durable inhibition of the RAS-MAPK signaling pathway.
Comparative Efficacy Data
The following tables summarize the available preclinical data on the efficacy of combining the SOS1 inhibitor BI-3406 with adagrasib in both adagrasib-sensitive and adagrasib-resistant models.
In Vitro Efficacy
While specific IC50 values for the combination in resistant versus sensitive lines are not consistently reported in publicly available literature, studies consistently demonstrate a synergistic anti-proliferative effect. The combination of BI-3406 and adagrasib leads to a more profound and sustained inhibition of cell growth compared to either agent alone, particularly in adagrasib-resistant models where the combination can re-sensitize cells to treatment.[1]
| Cell Line | Model Type | Treatment | Observation |
| NCI-H358 | Adagrasib-Resistant NSCLC | Adagrasib + BI-3406 | Increased sensitivity to adagrasib compared to adagrasib alone.[1] |
| SW837 | Adagrasib-Sensitive CRC | Adagrasib + BI-3406 | More profound and durable anti-proliferative effect compared to single agents.[1] |
| NCI-H2122 | Adagrasib-Sensitive NSCLC | Adagrasib + BI-3406 | More profound and durable anti-proliferative effect compared to single agents.[1] |
In Vivo Efficacy in Xenograft Models
In vivo studies provide compelling evidence for the enhanced anti-tumor activity of the adagrasib and BI-3406 combination in adagrasib-resistant settings.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| SW837 (Acquired Resistance) | Colorectal Cancer | Adagrasib alone | Tumor regrowth after initial control.[1] |
| Adagrasib + BI-3406 | Regression of relapsed tumors.[1] | ||
| NCI-H2122 | Non-Small Cell Lung Cancer | Adagrasib alone | Modest tumor growth inhibition with eventual outgrowth.[1] |
| Adagrasib + BI-3406 | Enhanced and more durable tumor growth inhibition.[1] | ||
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib alone | - |
| Adagrasib + BI-3406 | Delayed emergence of acquired resistance.[2] |
Signaling Pathway Modulation
The enhanced efficacy of the combination therapy is associated with a more robust and sustained suppression of the RAS-MAPK signaling pathway.
| Assay | Model | Treatment | Key Findings |
| RAS-GTP Levels | NCI-H2122 cells | Adagrasib + BI-3406 | Further reduction in RAS-GTP levels compared to either monotherapy.[1] |
| p-ERK Levels | Various cell lines | Adagrasib + BI-3406 | Stronger and more durable suppression of ERK phosphorylation.[1] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effects of single-agent and combination treatments on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of adagrasib, BI-3406, or the combination of both at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot dose-response curves to determine IC50 values.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of treatments on the phosphorylation status of key proteins in the RAS-MAPK pathway (e.g., p-ERK).
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat with adagrasib, BI-3406, or the combination for a specified period (e.g., 2, 6, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, and p-ERK levels can be normalized to total ERK and the loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H358 or SW837) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, adagrasib alone, BI-3406 alone, and adagrasib + BI-3406).
-
Drug Administration: Administer the drugs according to the specified dosing schedule and route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics). Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the underlying signaling pathways and the rationale for the combination therapy.
Caption: Simplified KRAS signaling pathway.
Caption: Mechanisms of adagrasib resistance.
Caption: Combined effect of adagrasib and a SOS1 inhibitor.
Conclusion and Future Directions
The combination of a SOS1 inhibitor with adagrasib represents a rational and promising strategy to overcome both intrinsic and acquired resistance to KRAS G12C inhibition. Preclinical data strongly support the synergistic anti-tumor activity of this combination, which is driven by a more profound and durable suppression of the RAS-MAPK signaling pathway. While "Sos1-IN-8" was the initial compound of interest, the available data for the SOS1 inhibitor BI-3406 provides a strong proof-of-concept for this therapeutic approach.
Further research is warranted to identify predictive biomarkers for response to this combination therapy and to explore its efficacy in a broader range of KRAS G12C-mutant cancers. Clinical trials evaluating the combination of SOS1 inhibitors with KRAS G12C inhibitors are ongoing and will be crucial in determining the clinical utility of this approach for patients with adagrasib-resistant tumors. This combination strategy holds the potential to significantly improve outcomes for a patient population with limited treatment options.
References
Overcoming Resistance: A Comparative Guide to SOS1 Inhibitor Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. This guide provides a comparative analysis of cross-resistance studies involving the Son of Sevenless 1 (SOS1) inhibitor, Sos1-IN-8, and its analogs (BI-3406, BAY-293) in combination with other pathway inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate a deeper understanding of synergistic therapeutic strategies.
Mechanism of Action: SOS1 Inhibition
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. It facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK cascade. In many cancers, this pathway is hyperactivated due to mutations in RAS or upstream receptor tyrosine kinases (RTKs).
SOS1 inhibitors, such as this compound, function by disrupting the protein-protein interaction between SOS1 and KRAS.[1][2][3][4][5][6][7][8][9][10][11] This blockade prevents the reloading of KRAS with GTP, thereby attenuating downstream signaling and inhibiting cancer cell proliferation.
Cross-Resistance and Combination Therapy
Studies have demonstrated that combining SOS1 inhibitors with other targeted agents, particularly KRAS G12C and MEK inhibitors, can overcome both intrinsic and acquired resistance.
Combination with KRAS G12C Inhibitors
KRAS G12C inhibitors, such as adagrasib and sotorasib, have shown clinical efficacy but are often limited by resistance mechanisms that reactivate the RAS-MAPK pathway. Combining a SOS1 inhibitor with a KRAS G12C inhibitor has been shown to produce synergistic anti-tumor effects. The primary mechanism involves the SOS1 inhibitor preventing the reactivation of wild-type RAS, a common escape mechanism, and maintaining KRAS G12C in an inactive, GDP-bound state, making it more susceptible to the covalent inhibitor.
Combination with MEK Inhibitors
MEK inhibitors, such as trametinib, target a downstream node in the MAPK pathway. However, their efficacy can be compromised by feedback reactivation of the pathway upstream of MEK. SOS1 inhibition can abrogate this feedback loop, leading to a more sustained and potent suppression of MAPK signaling and enhanced anti-tumor activity.
Quantitative Data Summary
The following tables summarize the quantitative data from key cross-resistance studies.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | KRAS Mutation | This compound Analog | IC50 (nM) - Single Agent | Other Inhibitor | IC50 (nM) - Other Inhibitor (Single) | Combination | Synergy Score (if available) |
| NCI-H358 | G12C | BAY-293 | 3,480 | Adagrasib | - | Synergistic | - |
| Calu-1 | G12C | BAY-293 | 3,190 | Adagrasib | - | Synergistic | - |
| MIA PaCa-2 | G12C | BI-3406 | - | Trametinib | - | Synergistic | - |
| AsPC-1 | G12D | BAY-293 | - | Trametinib | - | Synergistic | CI = 0.564 ± 0.165[12] |
| BxPC-3 | WT | BAY-293 | - | Trametinib | - | Synergistic | - |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Group | Dose and Schedule | TGI (%) |
| MIA PaCa-2 | BI-3406 | 50 mg/kg, bid | Significant TGI[13] |
| MIA PaCa-2 | Trametinib | 0.125 mg/kg, bid | Significant TGI[13] |
| MIA PaCa-2 | BI-3406 + Trametinib | 50 mg/kg + 0.125 mg/kg, bid | Tumor Regression[13] |
| NCI-H2122 | Adagrasib + BI-3406 | 100 mg/kg + 50 mg/kg | Enhanced anti-tumor response[3] |
| SW837 | Adagrasib + BI-3406 | - | Enhanced anti-tumor response[3] |
Experimental Protocols
3D Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is adapted from the Promega technical manual.[14][15][16][17]
-
Plate Preparation: Seed cells in a 96-well clear-bottom, opaque-walled plate to form 3D spheroids. Culture for 4-7 days.
-
Compound Treatment: Add single agents and combinations at desired concentrations to the spheroids and incubate for 72-120 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.
-
Assay Procedure:
-
Equilibrate the plate with spheroids to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blot for Phospho-ERK (pERK)
This protocol is a generalized procedure based on common laboratory practices.[18][19][20][21]
-
Cell Lysis:
-
Treat cells with inhibitors for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pERK (e.g., Thr202/Tyr204) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
This protocol outlines a general workflow for a subcutaneous xenograft model.[22][23][24][25][26]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer vehicle control, single agents, and combinations via the appropriate route (e.g., oral gavage) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: RAS/MAPK Signaling Pathway and Inhibitor Targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. [PDF] BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition. | Semantic Scholar [semanticscholar.org]
- 12. ilexlife.com [ilexlife.com]
- 13. researchgate.net [researchgate.net]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [fi.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sos1-IN-8
For Immediate Reference: Essential Safety and Handling of Sos1-IN-8
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the Son of sevenless homolog 1. Adherence to these procedures is paramount to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense when handling chemical compounds. The following table summarizes the required personal protective equipment and essential engineering controls.
| Category | Requirement | Specifications |
| Engineering Controls | Fume Hood | All handling of this compound powder and stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] |
| Safety Shower & Eyewash | An accessible and tested safety shower and eyewash station must be available in the immediate work area.[1] | |
| Eye Protection | Safety Goggles | Chemical safety goggles with side shields are mandatory to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves, such as nitrile or neoprene, to prevent skin contact.[1] |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat must be worn to protect skin and clothing.[1] |
| Respiratory Protection | Respirator (if needed) | In situations where a fume hood is not available or if there is a risk of generating aerosols outside of a containment system, a suitable respirator should be used.[1] |
Handling, Storage, and Disposal Plan
A systematic approach to the lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and regulatory compliance.
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and safety information are intact.
Storage: this compound should be stored under specific conditions to maintain its stability and integrity.
| Condition | Specification | Rationale |
| Temperature (Powder) | -20°C | To prevent degradation of the solid compound.[1] |
| Temperature (in Solvent) | -80°C | To ensure the stability of the compound in solution.[1] |
| Container | Tightly sealed | To prevent contamination and exposure to moisture and air.[1] |
| Environment | Cool, well-ventilated area | To minimize the risk of inhalation and ensure a stable storage environment.[1] |
| Light | Away from direct sunlight | To prevent light-induced degradation.[1] |
Preparation of Solutions:
-
All preparations should be conducted in a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Avoid creating dust when handling the powdered form.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Waste Categorization: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be disposed of as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste:
-
Collect unused this compound powder and any grossly contaminated items (e.g., weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
-
Contaminated Labware:
-
Disposable labware (gloves, pipette tips, etc.) with trace contamination should be placed in a designated hazardous waste stream.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) in a fume hood. The rinse solvent must be collected as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Experimental Protocols and Visualizations
To support your research, this section provides a detailed experimental protocol for a key assay involving Sos1 inhibitors and visualizations of the relevant biological pathway and experimental workflow.
Detailed Experimental Protocol: In Vitro Inhibition of ERK Phosphorylation
This protocol outlines a cell-based assay to determine the inhibitory effect of this compound on the phosphorylation of ERK, a downstream effector in the Sos1-RAS-MAPK signaling pathway.[2][3][4]
Materials:
-
Cancer cell line with an active RAS-MAPK pathway (e.g., K-562, NCI-H358)[2][5]
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the cells for the desired treatment duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK for loading control.
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK for each treatment.
-
Plot the phospho-ERK/total ERK ratio against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the Sos1 signaling pathway and a typical experimental workflow for evaluating a Sos1 inhibitor.
Caption: Sos1-RAS-MAPK Signaling Pathway Inhibition.
Caption: Workflow for Evaluating Sos1 Inhibitor Activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
